molecular formula C6H3Br2F B074303 2,4-Dibromo-1-fluorobenzene CAS No. 1435-53-6

2,4-Dibromo-1-fluorobenzene

Cat. No.: B074303
CAS No.: 1435-53-6
M. Wt: 253.89 g/mol
InChI Key: MKHDDTWHDFVYDQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-fluorobenzene is a valuable halogenated aromatic building block extensively employed in organic synthesis and materials science research. Its primary utility stems from the distinct reactivity of its halogen substituents; the two bromine atoms, positioned ortho and para to the electron-withdrawing fluorine, serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This allows for the sequential and regioselective introduction of a wide array of carbon-based fragments to construct complex biaryl and conjugated systems. Concurrently, the fluorine atom, while relatively inert under these conditions, can be utilized to modulate the electronic properties of the resulting molecule or serve as a handle for further functionalization via nucleophilic aromatic substitution. This unique combination makes this compound a crucial precursor in the development of pharmaceuticals, agrochemicals, and particularly in the synthesis of organic semiconductors and liquid crystals, where its structure aids in tuning molecular packing and optoelectronic characteristics. Researchers value this compound for its versatility in designing and synthesizing novel molecular architectures with precision.

Properties

IUPAC Name

2,4-dibromo-1-fluorobenzene
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InChI

InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKHDDTWHDFVYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3Br2F
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DSSTOX Substance ID

DTXSID70162447
Record name 2,4-Dibromo-1-fluorobenzene
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Molecular Weight

253.89 g/mol
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CAS No.

1435-53-6
Record name 2,4-Dibromo-1-fluorobenzene
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Record name 2,4-Dibromo-1-fluorobenzene
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Record name 2,4-Dibromo-1-fluorobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dibromo-1-fluorobenzene, a key intermediate in various chemical syntheses. This document outlines its fundamental characteristics, details the experimental methodologies for their determination, and presents a common synthesis route.

Core Physicochemical Data

The essential physicochemical properties of this compound (CAS No: 1435-53-6) are summarized in the table below for easy reference and comparison.[1][2][3][4][5][6]

PropertyValue
Molecular Formula C₆H₃Br₂F[1][3][5][6]
Molecular Weight 253.89 g/mol [2][6]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 105-110 °C at 22 mmHg[1] 214-216 °C at 756 mmHg[2]
Density 2.047 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.582 - 1.584[1]
Flash Point 92 °C (closed cup)[1][2]
Solubility Insoluble in water[1]
Vapor Pressure 0.00261 mmHg at 25 °C

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Boiling Point Determination under Reduced Pressure

The boiling point of this compound at reduced pressure is a critical parameter for its purification by vacuum distillation.

Apparatus:

  • A round-bottom flask equipped with a magnetic stir bar.

  • A vacuum distillation head with a condenser and a receiving flask.

  • A thermometer with the appropriate temperature range.

  • A vacuum pump and a manometer to monitor the pressure.

  • A heating mantle.

Procedure:

  • Place a small volume of this compound and a magnetic stir bar into the round-bottom flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Begin stirring the liquid and gradually apply vacuum to the system, adjusting to the desired pressure (e.g., 22 mmHg).

  • Apply heat to the flask using the heating mantle.

  • Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Flash Point Determination (Pensky-Martens Closed Cup Method)

The flash point is a measure of the flammability of the compound and is determined using a Pensky-Martens closed-cup tester.

Apparatus:

  • Pensky-Martens closed-cup flash point tester.

  • Thermometer.

  • Ignition source (e.g., a small flame or an electric igniter).

Procedure:

  • Pour the sample of this compound into the test cup of the apparatus up to the filling mark.

  • Place the lid on the cup and insert the thermometer.

  • Begin heating the sample at a slow, constant rate while continuously stirring.

  • At regular temperature intervals, apply the ignition source to the opening in the cup lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

Refractive Index Measurement

The refractive index is a fundamental physical property that is useful for identifying and checking the purity of liquid samples.

Apparatus:

  • Abbe refractometer.

  • Constant temperature water bath.

  • Light source (e.g., sodium lamp).

  • Dropper.

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

  • Close the prisms and allow the sample to reach thermal equilibrium by circulating water from the constant temperature bath (typically 20 °C).

  • Adjust the light source and the refractometer's telescope to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • Read the refractive index value from the instrument's scale.

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.

Apparatus:

  • Test tubes.

  • Vortex mixer or stirring rods.

  • Droppers.

Procedure:

  • Place a small, measured amount of this compound (e.g., 0.1 mL) into a series of test tubes.

  • To each test tube, add a small, measured volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).

  • Vigorously agitate the mixture using a vortex mixer or by stirring for a set period.

  • Visually inspect the mixture to determine if the this compound has dissolved completely, partially, or not at all. The compound is considered insoluble in water.

Synthesis and Purification Workflow

A common synthetic route to this compound involves a multi-step process starting from o-fluoronitrobenzene. The general workflow is outlined below.

G cluster_synthesis Synthesis of this compound cluster_purification Purification start o-Fluoronitrobenzene bromination Bromination start->bromination N-Bromosuccinimide, Acetic Acid reduction Reduction bromination->reduction Iron powder, Water diazotization Diazotization reduction->diazotization NaNO₂, H₂SO₄ sandmeyer Sandmeyer Reaction diazotization->sandmeyer CuBr, HBr crude_product Crude this compound sandmeyer->crude_product washing Washing crude_product->washing Aqueous Na₂SO₃ drying Drying washing->drying Na₂SO₄ distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Synthesis and purification workflow for this compound.

Detailed Synthesis Protocol (Illustrative)

This protocol describes a plausible synthesis route based on established chemical transformations.

Step 1: Bromination of o-Fluoronitrobenzene

  • In a reaction vessel, dissolve o-fluoronitrobenzene in a suitable solvent such as acetic acid.

  • Slowly add N-bromosuccinimide (NBS) to the solution while stirring.

  • Heat the reaction mixture to facilitate the bromination process. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the brominated product.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

  • The brominated nitro compound is suspended in a mixture of water and a suitable solvent.

  • Iron powder is added to the suspension.

  • The mixture is heated with vigorous stirring to effect the reduction of the nitro group to an amine.

  • After the reaction is complete, the mixture is cooled and filtered to remove the iron and iron oxides. The filtrate contains the desired amino compound.

Step 3: Diazotization and Sandmeyer Reaction

  • The crude amino compound is dissolved in an aqueous solution of a strong acid, such as sulfuric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

  • The cold diazonium salt solution is slowly added to the copper(I) bromide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion, resulting in the formation of crude this compound.

Step 4: Purification

  • The crude product is extracted from the reaction mixture using an organic solvent.

  • The organic layer is washed with an aqueous solution of sodium sulfite to remove any unreacted bromine and then with water.

  • The organic layer is dried over an anhydrous drying agent, such as sodium sulfate.

  • The solvent is removed by rotary evaporation.

  • The final product is purified by vacuum distillation to yield pure this compound.

Logical Workflow for Physicochemical Characterization

The characterization of a synthesized batch of this compound follows a logical progression of tests to confirm its identity and purity.

G start Synthesized Sample purity Purity Assessment (e.g., GC-MS) start->purity identity Identity Confirmation (e.g., NMR, IR) start->identity phys_props Physical Property Measurement purity->phys_props identity->phys_props bp Boiling Point phys_props->bp ri Refractive Index phys_props->ri density Density phys_props->density final Characterized This compound bp->final ri->final density->final

Caption: Logical workflow for the physicochemical characterization of this compound.

References

Spectroscopic Profile of 2,4-Dibromo-1-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dibromo-1-fluorobenzene, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.65ddJ(H,H) ≈ 2.4 Hz, J(H,F) ≈ 5.5 HzH-3
~7.45dddJ(H,H) ≈ 8.8 Hz, J(H,H) ≈ 2.4 Hz, J(H,F) ≈ 0.9 HzH-5
~7.15tJ(H,H) ≈ 8.8 Hz, J(H,F) ≈ 8.8 HzH-6

Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
161.4 (d, ¹J(C,F) ≈ 250 Hz)C-1
112.8 (d, ²J(C,F) ≈ 22 Hz)C-2
136.2 (d, ³J(C,F) ≈ 6 Hz)C-3
119.5 (d, ⁴J(C,F) ≈ 3 Hz)C-4
132.0C-5
117.8 (d, ²J(C,F) ≈ 26 Hz)C-6

Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the solvent and concentration. The assignments are based on predicted values and established substituent effects.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakAromatic C-H Stretch
~1570, ~1470, ~1390Medium-StrongAromatic C=C Bending
~1250StrongC-F Stretch
~880, ~820StrongC-H Out-of-plane Bending
~740StrongC-Br Stretch

Data obtained from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

Table 4: Mass Spectrometry (Electron Ionization) Data
m/zRelative Intensity (%)Assignment
252/254/256High[M]⁺ (Molecular Ion)
173/175Medium[M-Br]⁺
94Medium[M-2Br]⁺
75Low[C₆H₃]⁺

The isotopic pattern of two bromine atoms results in a characteristic 1:2:1 ratio for the molecular ion peak cluster.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) via direct injection or through a gas chromatograph (GC) for separation prior to mass analysis.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-350.

    • Scan Speed: 1000-2000 amu/s.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.

Visualizations

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern, Isotopic Distribution MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,4-Dibromo-1-fluorobenzene (CAS: 1435-53-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-1-fluorobenzene, a key building block in organic synthesis. It covers its physicochemical properties, synthesis, reactivity, and spectroscopic characterization, with a focus on its applications in the pharmaceutical and materials science industries.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃Br₂F.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1435-53-6[1]
Molecular Formula C₆H₃Br₂F[1]
Molecular Weight 253.89 g/mol [2][3]
Appearance Colorless to light yellow liquid[4][5]
Melting Point 69 °C[1]
Boiling Point 214-216 °C @ 756 mmHg[2]
105-110 °C @ 22 mmHg[1]
Density 2.047 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.583[2]
Flash Point 92 °C (197.6 °F) - closed cup[2]
Solubility Insoluble in water[1]

Synthesis

A common and efficient method for the synthesis of this compound is through the bromination of a suitable precursor, such as 2-fluoro-5-bromobenzoic acid.[6][7]

Experimental Protocol: Synthesis from 2-fluoro-5-bromobenzoic acid

This protocol is based on a radical bromodecarboxylation reaction induced by bromoisocyanurate under light irradiation.[7]

Materials:

  • 2-fluoro-5-bromobenzoic acid (1 mmol)

  • Bromoisocyanuric acid ester

  • Dichloromethane (10 mL)

  • 1 M aqueous Na₂SO₃

  • Anhydrous Na₂SO₄

  • Neutral alumina

  • Silica gel for chromatography

Procedure:

  • A mixture of 2-fluoro-5-bromobenzoic acid (1 mmol), bromoisocyanuric acid ester, and any additives is prepared in dichloromethane (10 mL).

  • The mixture is stirred at 60 °C for 24 hours under UV irradiation (fluorescent room light or a warm-white 3W LED).[7]

  • Upon completion of the reaction, the mixture is washed with 1 M aqueous Na₂SO₃.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered through a short pad of neutral alumina, and concentrated under vacuum to yield crude this compound.

  • The crude product can be further purified by silica gel chromatography if required.

Synthesis_Workflow Start Start Materials: 2-fluoro-5-bromobenzoic acid, Bromoisocyanuric acid ester, Dichloromethane Reaction Reaction: Stir at 60 °C for 24h under UV irradiation Start->Reaction Workup Workup: - Wash with aq. Na₂SO₃ - Dry over Na₂SO₄ - Filter through alumina - Concentrate Reaction->Workup Purification Purification: Silica Gel Chromatography (optional) Workup->Purification Product Product: This compound Purification->Product

Synthesis workflow for this compound.

Reactivity and Key Reactions

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of two bromine atoms and a fluorine atom on the benzene ring. These halogens provide multiple sites for further functionalization through various cross-coupling and organometallic reactions.[8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this compound, the two bromine atoms exhibit different reactivities, allowing for regioselective coupling. The bromine atom at the 2-position (ortho to the fluorine) is generally more reactive towards oxidative addition to the palladium catalyst due to electronic effects.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This is a general protocol for the regioselective mono-arylation of a dibromoarene.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Product Product: 2-Aryl-4-bromo-1-fluorobenzene PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Reactants Reactants: This compound + Arylboronic acid

Simplified Suzuki-Miyaura catalytic cycle.
Grignard Reagent Formation

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. The C-Br bond is more reactive than the C-F bond for the insertion of magnesium.[9] With two C-Br bonds, the formation of the Grignard reagent can potentially occur at either position, but the ortho-bromine is generally more reactive.

Experimental Protocol: Grignard Reagent Formation

This is a general procedure for the formation of a Grignard reagent.[10]

Materials:

  • This compound (1.0 equiv.)

  • Magnesium turnings (1.1-1.5 equiv.)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (initiator)

Procedure:

  • Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry the apparatus.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

Grignard_Formation ArylBromide This compound Reaction Grignard Reagent Formation ArylBromide->Reaction Mg Magnesium Turnings Mg->Reaction Solvent Anhydrous Ether/THF Solvent->Reaction Initiator Iodine Crystal Initiator->Reaction GrignardReagent (2-Bromo-4-fluorophenyl)magnesium bromide or (4-Bromo-2-fluorophenyl)magnesium bromide Reaction->GrignardReagent

Formation of a Grignard reagent.
Directed ortho-Lithiation

The fluorine atom in this compound can act as a moderate directing group for ortho-lithiation.[11] This allows for the selective deprotonation at the C6 position (ortho to the fluorine), followed by reaction with an electrophile.

Experimental Protocol: Directed ortho-Lithiation

This is a general procedure for directed ortho-lithiation.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyllithium (1.1 equiv.)

  • Anhydrous THF

  • Electrophile

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium and stir for 1-2 hours at -78 °C.

  • Add the desired electrophile and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak will appear as a cluster of peaks at m/z 252, 254, and 256 with a relative intensity ratio of approximately 1:2:1, corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Key Fragmentation Pathways:

  • Loss of a bromine atom: [M - Br]⁺, resulting in a fragment ion at m/z 173 and 175.

  • Loss of both bromine atoms: [M - 2Br]⁺, leading to a fragment at m/z 95.

  • Formation of a bromofluorophenyl cation: [C₆H₃BrF]⁺.

Mass_Spec_Fragmentation M [C₆H₃Br₂F]⁺˙ m/z 252, 254, 256 (1:2:1) M_Br [C₆H₃BrF]⁺ m/z 173, 175 (1:1) M->M_Br - Br˙ M_2Br [C₆H₃F]⁺ m/z 95 M_Br->M_2Br - Br˙

Simplified fragmentation pathway of this compound.
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an aromatic compound with C-H, C-F, and C-Br bonds.[12]

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
~1250C-F stretching
1100-1000In-plane C-H bending
850-750Out-of-plane C-H bending
700-500C-Br stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its structure. The ¹H NMR spectrum will show three distinct signals in the aromatic region, each corresponding to one of the aromatic protons. The signals will exhibit coupling to each other and to the fluorine atom. The ¹³C NMR spectrum will show six signals for the six aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.[13]

Safety and Handling

This compound is classified as a warning-level hazard.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Store in a well-ventilated place. Keep the container tightly closed.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the ability to selectively functionalize the two bromine positions, allowing for the construction of complex molecular architectures. For instance, it is a key precursor in the synthesis of some pyrethrin-based insecticides. While direct biological activity in specific signaling pathways has not been reported, its role as a scaffold for building biologically active molecules is well-established. Derivatives of this compound are continuously being explored for their potential therapeutic properties.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical expertise and safety assessments. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,4-Dibromo-1-fluorobenzene (CAS No. 1435-53-6). This halogenated aromatic compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials for photosensitive applications.

Molecular Structure and Properties

This compound is a substituted benzene derivative with the chemical formula C₆H₃Br₂F. Its structure consists of a benzene ring with a fluorine atom at position 1, and two bromine atoms at positions 2 and 4. The presence and positions of these halogen atoms significantly influence the molecule's reactivity and physical properties.

dot graph 2_4_Dibromo_1_fluorobenzene_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 1: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₃Br₂F[1][2]
Molecular Weight 253.89 g/mol [1][2]
CAS Number 1435-53-6[1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 214-216 °C at 756 mmHg[1]
105-110 °C at 22 mmHg[4][5]
Density 2.047 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.583[1]
Flash Point 92 °C (closed cup)[1]
Water Solubility Insoluble[4]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of a suitable fluorinated benzene precursor. One reported method is the radical bromodecarboxylation of 2-fluoro-5-bromobenzoic acid.[6]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Fluoro-5-bromobenzoic Acid

This protocol is adapted from a general procedure for bromodecarboxylation.[6]

Materials:

  • 2-Fluoro-5-bromobenzoic acid

  • Bromoisocyanuric acid

  • Dichloromethane (solvent)

  • 1 M Aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Neutral alumina

  • Silica gel for column chromatography

  • Fluorescent room light or a warm-white 3W LED

Procedure:

  • A mixture of 2-fluoro-5-bromobenzoic acid (1 mmol), bromoisocyanuric acid, and an appropriate additive in dichloromethane (10 mL) is prepared in a suitable reaction vessel.

  • The mixture is stirred under irradiation with a fluorescent room light or a warm-white 3W LED.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is washed with 1 M aqueous Na₂SO₃ solution.

  • The organic layer is separated, dried over anhydrous Na₂SO₄, and filtered through a short pad of neutral alumina.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel chromatography to obtain the final product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for a substituted benzene ring.[9] Key absorptions are expected for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-Br and C-F stretching vibrations.

Table 2: Predicted IR Absorption Regions for this compound

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
1300 - 1000C-F stretch
700 - 500C-Br stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak.[5] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in a 1:2:1 intensity ratio).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
252/254/256[C₆H₃⁷⁹Br₂F]⁺, [C₆H₃⁷⁹Br⁸¹BrF]⁺, [C₆H₃⁸¹Br₂F]⁺ (Molecular Ion)
173/175[C₆H₃⁷⁹BrF]⁺, [C₆H₃⁸¹BrF]⁺ (Loss of a Br atom)
94[C₆H₃F]⁺ (Loss of two Br atoms)

Safety and Handling

This compound is classified as a warning-level hazardous substance.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[10]

In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1]

Applications

This compound's unique molecular structure, with multiple reactive sites, makes it a versatile building block in organic synthesis.[11] It is a crucial intermediate in the production of a variety of target molecules in the pharmaceutical and agrochemical industries. Its application also extends to the synthesis of photosensitive materials.[5] The fluorine and bromine substituents allow for selective functionalization through various cross-coupling reactions and lithiation, enabling the construction of complex molecular architectures.[11]

References

A Technical Guide to 2,4-Dibromo-1-fluorobenzene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of 2,4-Dibromo-1-fluorobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document outlines its fundamental chemical and physical properties, common synthetic pathways, and standard analytical methodologies.

Core Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₃Br₂F.[1][2] Its molecular structure, featuring two bromine atoms and one fluorine atom on a benzene ring, makes it a versatile building block in organic synthesis.[3]

The key quantitative properties of this compound are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₆H₃Br₂F[1][2]
Molecular Weight 253.89 g/mol [1][2]
CAS Number 1435-53-6[1]
Appearance Colorless to light yellow or red clear liquid[4]
Density 2.047 g/mL at 25 °C
Boiling Point 105-110 °C at 22 mmHg
Flash Point 92 °C (closed cup)
Refractive Index 1.582-1.584
Purity >97.0% (GC)[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of a substituted benzene precursor.[1] A common starting material for this process is 5-Bromo-2-fluorobenzoic acid.[1][5] The synthesis generally proceeds under controlled conditions using a brominating agent, and may be facilitated by catalysts or light irradiation.[1]

Following the primary reaction, a series of purification steps are essential to isolate the high-purity final product. These steps commonly include:

  • Washing with aqueous solutions to remove impurities.

  • Drying of the organic phase.

  • Chromatographic separation to achieve the desired purity.[1]

The selection of a specific synthetic route is often influenced by factors such as the cost and availability of raw materials, the desired yield, and the purity requirements for its intended application.[1] Due to its role as a versatile intermediate, this compound is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a variety of standard analytical techniques. These methods are crucial for quality control and in research settings to verify the structure of synthesized molecules. Commonly employed analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography (GC)

  • Infrared (IR) Spectroscopy [6]

  • Mass Spectrometry (MS) [6]

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Verification Sample Obtain Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC/LC-MS (Purity & MW) Dissolution->HPLC GC GC (Purity) Dissolution->GC NMR NMR (Structure Elucidation) Dissolution->NMR IR_MS IR & MS (Functional Groups & MW) Dissolution->IR_MS Analysis Spectral & Chromatographic Data Analysis HPLC->Analysis GC->Analysis NMR->Analysis IR_MS->Analysis Verification Structure Verification & Purity Confirmation Analysis->Verification Final Verified Compound Properties Report Verification->Final Final Report

A generalized workflow for the analytical characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dibromo-1-fluorobenzene (CAS No. 1435-53-6), a key intermediate in the pharmaceutical and materials science industries. Due to the limited availability of specific quantitative data in public literature, this document focuses on established principles of organic chemistry to predict its behavior, alongside detailed experimental protocols for researchers to determine precise values.

Core Properties of this compound

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Br₂F. Its structure, featuring a benzene ring substituted with two bromine atoms and one fluorine atom, dictates its physicochemical properties.

PropertyValueReference
Molecular Weight 253.89 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Density 2.047 g/mL at 25 °C[1]
Boiling Point 214-216 °C at 756 mmHg
Flash Point 92 °C[3]
Water Solubility Insoluble[3][4]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature. However, based on the principle of "like dissolves like," its solubility profile can be predicted. As a relatively non-polar molecule, it is expected to be soluble in a range of common organic solvents. A related compound, 1-bromo-4-fluorobenzene, is known to be soluble in organic solvents like ethanol, acetone, and dichloromethane.

Table of Predicted Solubility:

SolventPredicted Qualitative SolubilityRationale
WaterInsolubleConfirmed by multiple sources.[3][4]
MethanolSolublePolar protic solvent, likely to dissolve the compound.
EthanolSolubleSimilar to methanol, expected to be a good solvent.
AcetoneSolublePolar aprotic solvent, should readily dissolve the compound.
DichloromethaneSolubleNon-polar aprotic solvent, highly likely to be a good solvent.
Ethyl AcetateSolubleModerately polar aprotic solvent, expected to be a good solvent.
TolueneSolubleNon-polar aromatic solvent, should be a very good solvent.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent, likely to dissolve the compound.

Stability Profile

This compound is generally considered to be a stable compound under standard laboratory, shipping, and handling conditions.[1] For long-term storage, it is recommended to keep it in a cool, dry, and tightly sealed container.[1]

Factors Affecting Stability:

  • pH: The stability of this compound in acidic or basic aqueous solutions has not been quantitatively reported. However, as with many aryl halides, it is expected to be relatively stable to hydrolysis under neutral pH conditions. Extreme pH conditions, especially at elevated temperatures, could potentially lead to hydrolysis, though this is generally a slow process for aryl halides.

  • Temperature: While stable at ambient temperatures, thermal decomposition can occur at elevated temperatures. The study of thermal decomposition of related brominated flame retardants suggests that significant breakdown of such molecules occurs at high temperatures.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solute has settled. Centrifugation can be used to accelerate this process.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Protocol 2: Stability Testing

Methodology:

  • Stock Solution Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., different pH buffers, organic solvents).

  • Stress Conditions:

    • pH Stability: Incubate the solutions at various pH values (e.g., pH 2, 7, 9) at a constant temperature.

    • Thermal Stability: Expose the solutions to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photostability: Expose the solutions to a controlled light source (e.g., a photostability chamber with a xenon lamp) alongside a dark control.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample.

  • Quantification: Analyze the concentration of the remaining this compound in each aliquot using a suitable stability-indicating analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Chemical Reactivity and Synthetic Pathways

This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its halogen substituents. It is particularly useful in regioselective reactions such as lithiation and palladium-catalyzed cross-coupling reactions.[5]

Caption: Synthetic pathways of this compound.

The diagram above illustrates two key synthetic transformations of this compound. The ortho-lithiation is regioselective due to the directing effect of the fluorine atom. In Suzuki cross-coupling reactions, the differential reactivity of the C-Br bonds can allow for sequential or selective coupling.

Conclusion

While specific quantitative data on the solubility and stability of this compound is sparse, this guide provides a robust framework for researchers. By understanding its predicted behavior and employing the detailed experimental protocols, scientists and drug development professionals can accurately determine the necessary parameters for their specific applications, facilitating its effective use in the synthesis of novel compounds.

References

An In-Depth Technical Guide to the Safe Handling of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dibromo-1-fluorobenzene, a key reagent in various synthetic applications. Adherence to these protocols is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this halogenated aromatic compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

PropertyValueSource
CAS Number 1435-53-6[1][2][3]
Molecular Formula C₆H₃Br₂F[1][2][4]
Molecular Weight 253.89 g/mol [1][2][3]
Appearance Colorless to light yellow or red clear liquid[4]
Boiling Point 214-216 °C at 756 mmHg (lit.)[1]
Density 2.047 g/mL at 25 °C (lit.)[1]
Flash Point 92 °C (197.6 °F) - closed cup[1]
Refractive Index n20/D 1.583 (lit.)[1]
Water Solubility Insoluble[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Combustible LiquidNot explicitly classified under GHS, but has a flash point of 92°CH227: Combustible liquid

Signal Word: Warning[1]

Hazard Pictograms:

  • alt text

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are paramount to prevent exposure.

PPE Selection Workflow

PPE_Selection start Assess Task-Specific Risks eye_protection Eye Protection start->eye_protection hand_protection Hand Protection start->hand_protection body_protection Body Protection start->body_protection respiratory_protection Respiratory Protection start->respiratory_protection splash_risk Risk of Splash? eye_protection->splash_risk gloves Chemically Resistant Gloves (e.g., Neoprene) hand_protection->gloves lab_coat Lab Coat body_protection->lab_coat volatile_risk Risk of Inhalation? respiratory_protection->volatile_risk goggles Chemical Splash Goggles splash_risk->goggles Yes face_shield Goggles and Face Shield splash_risk->face_shield High fume_hood Work in a Fume Hood volatile_risk->fume_hood Yes respirator Respirator with Organic Vapor Cartridge volatile_risk->respirator If fume hood is not available or inadequate apron Chemical Resistant Apron over Lab Coat lab_coat->apron Large Quantities or Splash Risk

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications
  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] In situations with a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Neoprene gloves are recommended for handling halogenated and aromatic hydrocarbons.[8] Nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged exposure to aromatic hydrocarbons.[8] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][9]

Safe Handling and Storage

Handling Procedures
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][10]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[11]

  • Use non-sparking tools.[11]

  • Keep away from heat, sparks, and open flames.[11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[11]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • The designated storage area should be a corrosives area.[5]

  • It is recommended to store in a cool and dark place, at a temperature below 15°C.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][11]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][11]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The compound is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

  • Hazardous Combustion Products: Carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride may be produced in a fire.[9]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release and Disposal

Spill Response Workflow

Spill_Response spill Spill of this compound Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Minor Spill (<1 Liter) assess->small_spill Minor large_spill Major Spill (>1 Liter or High Hazard) assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe emergency_services Call Emergency Services large_spill->emergency_services contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Caption: Spill Response Workflow for this compound.

Detailed Spill Cleanup Protocol
  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate the Area: If it can be done safely, increase ventilation in the area, for instance, by opening a fume hood sash.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 3.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[13] Do not use combustible materials like paper towels to absorb the spill.[13]

  • Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate Surfaces: Wash the spill area with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.

  • Ventilate After Cleanup: Allow the area to ventilate thoroughly before resuming normal work.

Waste Disposal Protocol

All waste containing this compound, including contaminated absorbent materials and cleaning supplies, must be treated as hazardous waste.

  • Containerization: Place all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.

  • Segregation: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[11]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for institutional safety protocols and professional judgment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this chemical before use.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis history of 2,4-Dibromo-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic routes, including historical context and modern methodologies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. The guide also features visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound (CAS No. 1435-53-6) is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a benzene ring, makes it a versatile building block for the introduction of these functionalities into more complex molecules. This guide explores the evolution of its synthesis, from early methods to contemporary industrial processes, providing researchers and drug development professionals with a detailed resource for its preparation and application.

Discovery and Historical Synthesis

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical chemical literature, its preparation can be contextualized within the broader development of halogenated aromatic compounds. The advent of reactions like the Sandmeyer and Balz-Schiemann reactions in the late 19th and early 20th centuries provided the foundational chemistry for the synthesis of a wide array of substituted haloarenes. It is likely that early preparations of this compound were achieved through multi-step sequences involving diazotization of corresponding anilines, a strategy that remains relevant in modern synthesis.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and purity requirements. The following sections detail the most prominent synthetic strategies.

Bromodecarboxylation of 2-Fluoro-5-bromobenzoic Acid

A common and efficient method for the synthesis of this compound involves the bromodecarboxylation of a suitably substituted benzoic acid precursor.

Reaction Scheme:

Experimental Protocol:

A mixture of 2-fluoro-5-bromobenzoic acid (1 mmol), a brominating agent such as bromoisocyanuric acid, and a suitable solvent (e.g., dichloromethane, 10 mL) is stirred under light irradiation (fluorescent room light or a warm white LED)[1]. The reaction proceeds at a controlled temperature, for instance, 60°C for 24 hours[1]. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent like sodium sulfite (1 M Na₂SO₃) to quench any remaining bromine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to yield the crude product. Further purification can be achieved by silica gel chromatography if necessary[1].

Multi-step Synthesis from o-Fluoronitrobenzene

An alternative, industrially relevant route starts from the readily available o-fluoronitrobenzene. This multi-step synthesis involves bromination, reduction of the nitro group, and a subsequent Sandmeyer reaction.

3.2.1. Step 1: Bromination of o-Fluoronitrobenzene

The initial step is the electrophilic bromination of o-fluoronitrobenzene.

Experimental Protocol:

To a solution of o-fluoronitrobenzene in a suitable solvent like acetic acid, a brominating agent such as N-bromosuccinimide (NBS) is added portionwise while maintaining the reaction temperature between 10-30°C. The molar ratio of the brominating agent to the starting material is typically kept slightly above stoichiometric (e.g., 1.05-1.1:1). After the addition is complete, the reaction is monitored by a suitable analytical technique like gas chromatography (GC) until completion. The product, 5-bromo-2-fluoronitrobenzene, is then isolated, for example, by quenching with ice water and filtration.

3.2.2. Step 2: Reduction of 5-Bromo-2-fluoronitrobenzene

The nitro group of 5-bromo-2-fluoronitrobenzene is then reduced to an amino group to form 5-bromo-2-fluoroaniline.

Experimental Protocol:

The reduction can be carried out using various reducing agents. A common method involves the use of iron powder in the presence of an acid or water. 5-Bromo-2-fluoronitrobenzene is added portionwise to a stirred suspension of iron powder in water at an elevated temperature (e.g., around 90°C). The reaction progress is monitored by GC. Upon completion, the product, 5-bromo-2-fluoroaniline, is isolated from the reaction mixture.

3.2.3. Step 3: Sandmeyer Reaction of 5-Bromo-2-fluoroaniline

The final step is the conversion of the amino group of 5-bromo-2-fluoroaniline to a bromine atom via a Sandmeyer reaction.

Experimental Protocol:

5-Bromo-2-fluoroaniline is first diazotized by treating it with a solution of sodium nitrite in an acidic medium (e.g., a mixture of sulfuric acid and hydrobromic acid) at a low temperature (typically 0-5°C). The resulting diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid, which acts as the catalyst. The decomposition of the diazonium salt is carried out at a controlled temperature (e.g., 20-65°C). The final product, this compound, is then isolated by filtration and can be further purified if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

Synthesis MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Bromodecarboxylation2-Fluoro-5-bromobenzoic acidBromoisocyanuric acid, CH₂Cl₂24 h6089Not Specified[1]
Multi-step Synthesiso-FluoronitrobenzeneNBS, Fe/H₂O, NaNO₂, CuBr/HBrMultiple StepsVarious52.7 (overall)97.5

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Synthesis_from_Benzoic_Acid start 2-Fluoro-5-bromobenzoic acid reagent Bromoisocyanuric Acid CH₂Cl₂ Light Irradiation start->reagent 1. workup Workup (Na₂SO₃ wash, drying, concentration) reagent->workup 2. product This compound purification Silica Gel Chromatography (optional) workup->purification 3. purification->product 4.

Caption: Synthesis of this compound via Bromodecarboxylation.

Multi_Step_Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction start o-Fluoronitrobenzene reagent1 NBS Acetic Acid start->reagent1 1a. intermediate1 5-Bromo-2-fluoronitrobenzene reagent1->intermediate1 1b. reagent2 Fe / H₂O intermediate1->reagent2 2a. intermediate2 5-Bromo-2-fluoroaniline reagent2->intermediate2 2b. reagent3 1. NaNO₂ / H⁺ 2. CuBr / HBr intermediate2->reagent3 3a. product This compound reagent3->product 3b.

Caption: Multi-step Synthesis of this compound.

Conclusion

The synthesis of this compound has evolved to include several reliable and scalable methods. The choice between a direct bromodecarboxylation and a multi-step approach from a nitroaromatic precursor will depend on the specific needs of the researcher or manufacturer, including cost, scale, and available starting materials. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this important chemical intermediate. Further research may focus on developing more sustainable and atom-economical synthetic routes.

References

Theoretical and Computational Elucidation of 2,4-Dibromo-1-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,4-Dibromo-1-fluorobenzene, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific molecule, this paper synthesizes experimental data with theoretical methodologies and extrapolated data from closely related halogenated benzenes. This guide covers the molecule's structural properties, spectroscopic analyses (FTIR, Raman, NMR, and UV-Vis), and electronic characteristics, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. Detailed computational protocols, based on established methods for similar compounds, are provided to facilitate further research. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and functional materials. Understanding its molecular structure, reactivity, and spectroscopic signature is crucial for its effective utilization. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate these properties at the atomic level, complementing and guiding experimental work.

This whitepaper aims to:

  • Present available experimental spectroscopic data for this compound.

  • Detail the standard computational methodologies used for the theoretical study of halogenated benzenes.

  • Provide a comprehensive, albeit partially extrapolated, set of theoretical data for the title compound.

  • Visualize key concepts and workflows using Graphviz diagrams.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted with one fluorine and two bromine atoms. The precise bond lengths and angles determine the molecule's overall shape and steric properties, which are critical for its interaction with biological targets or in crystal packing.

Computational Methodology for Geometry Optimization

Based on extensive literature on similar halogenated benzenes, the recommended computational approach for geometry optimization is Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for predicting the geometric parameters of such compounds.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Calculation Type: Opt (Optimization).

  • Convergence Criteria: Tight.

  • Solvation (Optional): To model the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be used.

Predicted Geometrical Parameters

Table 1: Estimated Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterEstimated Value
Bond Lengths (Å)
C1-C21.39
C2-C31.39
C3-C41.39
C4-C51.39
C5-C61.39
C6-C11.39
C1-F1.34
C2-Br1.90
C4-Br1.90
C3-H1.08
C5-H1.08
C6-H1.08
**Bond Angles (°) **
∠C6-C1-C2120
∠C1-C2-C3120
∠C2-C3-C4120
∠C3-C4-C5120
∠C4-C5-C6120
∠C5-C6-C1120
∠F-C1-C2120
∠Br-C2-C1120
∠Br-C4-C3120

Note: These are estimated values based on typical bond lengths and angles in similar halogenated benzenes. Actual calculated values may vary slightly.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization of molecular structures. This section presents available experimental data and outlines the computational methods for predicting the vibrational, NMR, and electronic spectra of this compound.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy probes the different vibrational modes of a molecule, providing a unique fingerprint.

Experimental Data:

An experimental FT-IR spectrum for this compound is available from the NIST Chemistry WebBook. The spectrum was recorded in a solution of CCl4 and CS2.

Table 2: Major Experimental FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Intensity
~3080Weak
~1570Medium
~1460Strong
~1250Medium
~1080Strong
~870Strong
~820Strong
~680Medium

Source: NIST Chemistry WebBook

Computational Methodology for Vibrational Frequencies:

The same DFT method (B3LYP/6-311++G(d,p)) used for geometry optimization can be employed to calculate the harmonic vibrational frequencies. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian 16.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Calculation Type: Freq (Frequency).

  • Prerequisites: A successfully optimized molecular geometry at the same level of theory.

experimental_vs_theoretical_vibrational_analysis cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample This compound Sample ftir FTIR Spectrometer exp_sample->ftir raman Raman Spectrometer exp_sample->raman exp_spectrum Experimental Spectra (IR & Raman) ftir->exp_spectrum raman->exp_spectrum comparison Comparison and Assignment exp_spectrum->comparison dft DFT Calculation (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc theo_spectrum Calculated Spectra (IR & Raman) freq_calc->theo_spectrum theo_spectrum->comparison

Caption: Workflow for comparing experimental and theoretical vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. While specific experimental NMR data for this compound is not detailed in the initial search results, ChemicalBook is a potential source for such spectra.

Computational Methodology for NMR Chemical Shifts:

The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts.

Experimental Protocol: NMR Chemical Shift Calculation

  • Software: Gaussian 16.

  • Method: GIAO-DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Calculation Type: NMR.

  • Prerequisites: An optimized molecular geometry.

  • Reference: Chemical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS), which must also be calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Estimated)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H37.3 - 7.5C1~160 (C-F)
H57.6 - 7.8C2~115 (C-Br)
H67.0 - 7.2C3~130 (C-H)
C4~118 (C-Br)
C5~133 (C-H)
C6~117 (C-H)

Note: These are estimations based on typical substituent effects in halogenated benzenes. Actual values will depend on the specific electronic environment.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Computational Methodology for Electronic Transitions:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic absorption spectra.

Experimental Protocol: UV-Vis Spectrum Calculation

  • Software: Gaussian 16.

  • Method: TD-DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Calculation Type: TD.

  • Prerequisites: An optimized ground-state geometry.

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between them is a measure of the molecule's chemical reactivity and kinetic stability.

Table 4: Estimated HOMO-LUMO Energies and Gap for this compound

ParameterEstimated Value (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap5.5 to 6.5

Note: These are estimations based on data for similar halogenated benzenes.

homo_lumo_gap HOMO-LUMO Energy Gap HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE)

Caption: Diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the electronegative fluorine and bromine atoms are expected to be regions of negative potential (red/yellow), while the hydrogen atoms will be in regions of positive potential (blue).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution in a molecule. It can reveal information about hyperconjugative interactions and charge transfer between orbitals. For this compound, NBO analysis would likely show significant charge transfer from the lone pairs of the halogen atoms to the antibonding orbitals of the benzene ring.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational approaches to studying this compound. While a dedicated comprehensive computational study on this molecule is not yet available in the literature, this paper has consolidated available experimental data and provided robust, literature-backed methodologies for its theoretical investigation. The presented data, including estimated geometrical parameters, spectroscopic features, and electronic properties, serve as a valuable starting point for researchers in drug development and materials science. The detailed protocols and visualizations aim to facilitate further computational and experimental exploration of this and related halogenated compounds.

References

Potential Research Areas for 2,4-Dibromo-1-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dibromo-1-fluorobenzene is a versatile, polyhalogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring two bromine atoms and a fluorine atom, allows for regioselective functionalization through a variety of cross-coupling and substitution reactions. This technical guide explores the significant potential of this compound as a starting material for the development of novel therapeutics and advanced agrochemicals. We present detailed synthetic pathways, experimental protocols, and quantitative data for key transformations, highlighting its utility in constructing pharmacologically active scaffolds, particularly in the realm of integrin antagonists and pyrethroid insecticides. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique chemical properties of this valuable intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for reaction monitoring and product characterization.

PropertyValue
CAS Number 1435-53-6
Molecular Formula C₆H₃Br₂F
Molecular Weight 253.89 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 214-216 °C at 756 mmHg[1]
Density 2.047 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.583[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.16 (t, J=8.0 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.69 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 157.7 (d, J=235.2 Hz), 142.5, 129.4, 118.6, 117.8, 115.1
Mass Spectrum (m/z) 254 (M+), 175, 94

Core Synthetic Transformations and Research Areas

The differential reactivity of the C-Br bonds in this compound, coupled with the electronic influence of the fluorine atom, makes it an ideal substrate for sequential, regioselective cross-coupling reactions. This allows for the controlled introduction of diverse functionalities, paving the way for the synthesis of complex molecular architectures.

Research Area 1: Synthesis of Integrin Antagonists (e.g., Lifitegrast Analogues)

A significant application of this compound is in the synthesis of precursors for bioactive molecules, including integrin antagonists.[2][3] Lifitegrast, an LFA-1 antagonist used for the treatment of dry eye disease, exemplifies a therapeutic agent whose core structure can be accessed through intermediates derived from this starting material.[4] The key synthetic step involves a regioselective Suzuki-Miyaura coupling, capitalizing on the higher reactivity of the C-Br bond at the 4-position.

G A This compound C 2-Bromo-5-fluoro-4'-aminobiphenyl (Key Intermediate) A->C Suzuki-Miyaura Coupling (Regioselective at C4-Br) B 3-Aminophenylboronic acid B->C D Further Elaboration C->D Multi-step Synthesis E Lifitegrast Analogues D->E F LFA-1/ICAM-1 Interaction E->F Biological Target (Antagonism)

Synthetic pathway to Lifitegrast analogues.
Research Area 2: Development of Novel Pyrethroid Insecticides

This compound also serves as a valuable precursor in the agrochemical industry for the synthesis of pyrethroid insecticides.[5][6][7] Pyrethroids are a major class of insecticides known for their high efficacy and relatively low mammalian toxicity. The dibromofluorophenyl moiety can be incorporated into the alcohol portion of the pyrethroid ester, allowing for the development of new analogues with potentially improved photostability, insecticidal activity, or altered resistance profiles.

G A This compound B Chemical Modification (e.g., Grignard formation, lithiation) A->B C Dibromofluorophenyl-containing Alcohol Intermediate B->C E Novel Pyrethroid Ester C->E Esterification D Chrysanthemic Acid (or derivative) D->E F Insect Voltage-gated Sodium Channels E->F Mechanism of Action

General workflow for novel pyrethroid synthesis.

Detailed Experimental Protocols

The following protocols are representative examples of key synthetic transformations involving this compound and its derivatives. These are intended as a guide and may require optimization for specific substrates and scales.

Protocol 1: Regioselective Suzuki-Miyaura Coupling to Synthesize 2-Bromo-5-fluoro-4'-aminobiphenyl

This protocol describes the selective coupling at the C4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Schlenk flask, magnetic stirrer, heating plate, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 254 mg), 3-aminophenylboronic acid (1.2 mmol, 164 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound3-Aminophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O 4:11001085-95
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd (cat)-Na₂CO₃ (2)EtOH/H₂O 1:18048>95[8]
4-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O 4:1901288[2]
Protocol 2: Buchwald-Hartwig Amination of a Substituted Bromobiphenyl

This protocol outlines the C-N bond formation, a common subsequent step in the synthesis of bioactive molecules.

Materials:

  • 2-Bromo-5-fluoro-4'-aminobiphenyl (1.0 equiv)

  • Amine (e.g., Boc-piperazine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube, magnetic stirrer, heating plate, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-Bromo-5-fluoro-4'-aminobiphenyl (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1001695
1-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd(OAc)₂ (2)XPhos (4)NaOtBu (2)Toluene/H₂O1001880-90[9]
7-Bromochroman-3-olMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001885[10]

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its potential is particularly evident in the construction of complex pharmaceutical and agrochemical targets where precise control over aromatic substitution is paramount. The ability to perform regioselective Suzuki-Miyaura couplings, followed by further functionalization through reactions like the Buchwald-Hartwig amination, opens a clear pathway to novel molecular entities. The research areas of integrin antagonism and pyrethroid development, highlighted in this guide, represent just two of the many promising avenues for the application of this compound. The provided protocols and data serve as a solid foundation for researchers to initiate and advance their discovery programs utilizing this compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Substituted Biphenyls Using 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique conformational properties and ability to be functionalized make them privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of fluorine atoms into these structures can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] 2,4-Dibromo-1-fluorobenzene is a versatile and valuable building block for the synthesis of diverse, regioselectively substituted fluorobiphenyls.[4] Its two bromine atoms offer differential reactivity, allowing for programmed, stepwise functionalization through modern cross-coupling methodologies.

This document provides detailed protocols and application data for the synthesis of substituted biphenyls via palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions using this compound.

Core Synthetic Methodologies: Cross-Coupling Reactions

The most effective methods for constructing the C-C bond between this compound and other aromatic systems are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly prominent due to their broad functional group tolerance and high yields.[5][6][7]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7] It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents.[6]

  • Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent, also catalyzed by palladium.[5][8] While organotin reagents are highly toxic, the Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups.[5][8][9]

The presence of two bromine atoms on the this compound ring allows for selective mono- or di-substitution, which can often be controlled by adjusting reaction stoichiometry and conditions.

G cluster_main General Synthetic Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling A This compound B Arylboronic Acid (Ar-B(OH)₂) E Organostannane (Ar-SnR₃) C Mono-substituted Fluorobiphenyl B->C Pd Catalyst, Base (1 equiv.) D Di-substituted Fluorobiphenyl C->D Ar-B(OH)₂ (Excess) F Mono-substituted Fluorobiphenyl E->F Pd Catalyst (1 equiv.) G Di-substituted Fluorobiphenyl F->G Ar-SnR₃ (Excess)

Figure 1. General synthetic pathways for substituted biphenyls.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and outcomes for the synthesis of fluorinated biphenyls. Yields can vary based on the specific substrates, catalyst system, and reaction scale.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Entry Aryl Halide Arylboronic Acid Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Ref.
1 1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 K₂CO₃ H₂O/EtOH 80 3 >95 [10]
2 1-Bromo-2-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 K₂CO₃ H₂O/EtOH 80 48 ~90 [10]
3 2-Iodo-4-nitrofluorobenzene 2-Bromophenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane Reflux 12 81 [11]

| 4 | 1,2-Difluoro-4-iodobenzene | 2,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 78 |[12] |

Table 2: Stille Coupling of Aryl Halides with Organostannanes

Entry Aryl Halide Organostannane Catalyst System Additive Solvent Temp (°C) Time (h) Yield (%) Ref.
1 Iodobenzene Vinyltributylstannane Pd(PPh₃)₄ None THF 50 1.5 91 [9]
2 Bromobenzene Phenyltributylstannane Pd(OAc)₂ / Dabco None DMF 120 10 95 [5]
3 4-Iodoacetophenone (E)-1-Hexenyltributylstannane PdCl₂(PPh₃)₂ CuI NMP 25 0.5 90 [9]

| 4 | 4-Bromotoluene | Phenyltributylstannane | Pd(OAc)₂ / P(t-Bu)₃ | CsF | Dioxane | 100 | 16 | 99 |[9] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for Synthesis of 4-Aryl-2-bromo-1-fluorobenzene

This protocol describes a general procedure for the selective mono-arylation of this compound at the more reactive 4-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.[13]

  • Solvent Addition: Add anhydrous toluene and deionized water (typically in a 10:1 ratio) to the tube via syringe.[13]

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-substituted biphenyl.[14]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Reaction Setup (Reagents, Catalyst, Base in Schlenk Tube) B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Solvent Addition (Toluene/Water) B->C D 4. Heating & Stirring (80-100 °C) C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E F 6. Workup (Cool, Dilute, Wash) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Figure 2. Step-by-step experimental workflow diagram.

Protocol 2: Stille Coupling for Synthesis of 4-Aryl-2-bromo-1-fluorobenzene

This protocol provides a general method for mono-arylation using an organostannane reagent. Caution: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • This compound (1.0 equiv)

  • Aryl-tributylstannane (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Lithium chloride (LiCl) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether, deionized water, potassium fluoride solution (for workup)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the aryl-tributylstannane, and LiCl in anhydrous THF.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with diethyl ether.

  • Tin Removal: Stir the ether solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours to precipitate tin salts. Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.

  • Characterization: Characterize the final product by NMR and mass spectrometry.

Mechanism and Visualization

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

G center_node Pd(II) Intermediate product Ar-Ar' Product center_node->product reduct pd0 Pd(0) Catalyst pd0->center_node oxid reduct Reductive Elimination product->pd0 oxid Oxidative Addition aryl_halide Ar-X (Fluorobromobenzene) aryl_halide->center_node trans Transmetalation boronic Ar'-B(OR)₃⁻ (Activated Boronic Acid) boronic->center_node trans

Figure 3. Simplified Suzuki-Miyaura catalytic cycle.

Applications in Drug Development

The strategic introduction of a fluorine atom onto a biphenyl scaffold can significantly improve a drug candidate's profile. Fluorine can block sites of metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity, thereby enhancing oral bioavailability.[2]

For example, studies on fluorine-substituted NH₂-biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 have shown remarkable results.[3][15] The parent compound, JK-4b, showed potent anti-HIV activity but suffered from poor metabolic stability (t₁/₂ = 14.6 min) and high cytotoxicity.[3] Introducing fluorine into the biphenyl ring led to compound 5t , which not only retained high potency but also exhibited a 5-fold improvement in metabolic stability (t₁/₂ = 74.52 min) and a 32-fold increase in selectivity, dramatically boosting its safety profile and potential as a clinical candidate.[3][15]

Conclusion

This compound is a highly effective and strategic starting material for the synthesis of functionalized fluorobiphenyls. Through well-established palladium-catalyzed methods like the Suzuki-Miyaura and Stille couplings, researchers can access a wide range of mono- and di-substituted products. The protocols and data presented herein provide a robust foundation for scientists in drug discovery and materials science to leverage this versatile building block for the creation of novel and high-value molecules.

References

Application Notes and Protocols for 2,4-Dibromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-dibromo-1-fluorobenzene as a versatile building block in various palladium-catalyzed cross-coupling reactions. This reagent is a valuable starting material for the synthesis of complex fluorinated aromatic compounds, which are of significant interest in medicinal chemistry, materials science, and agrochemicals.

Introduction to this compound in Cross-Coupling

This compound possesses two bromine atoms at positions amenable to palladium-catalyzed cross-coupling reactions, offering opportunities for both mono- and di-functionalization. The electronic and steric environment of the two C-Br bonds allows for regioselective reactions, a critical aspect in the synthesis of precisely substituted aromatic compounds. The fluorine substituent influences the reactivity of the C-Br bonds and imparts unique properties to the resulting products. This document outlines protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions.

Key Considerations for Regioselectivity

In palladium-catalyzed cross-coupling reactions of dihaloarenes like this compound, the site of the initial oxidative addition of the palladium catalyst is the selectivity-determining step. The choice of catalyst, ligands, and reaction conditions can influence whether the coupling occurs preferentially at the C-2 or C-4 position. Generally, the C-4 position is sterically more accessible, while the C-2 position is electronically influenced by the adjacent fluorine atom. By carefully selecting the reaction parameters, it is possible to control the regiochemical outcome and achieve the desired mono- or di-substituted product.

Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryls

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the synthesis of fluorinated biphenyl derivatives.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/Dioxane803-54-Bromo-2-fluoro-1,1'-biphenylNot Specified
24-Vinylphenylboronic acidPd Nanoparticles on GrapheneNoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified4-(4-Vinylphenyl)-2-bromo-1-fluorobenzeneGood Conversion
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents per bromine to be substituted)

  • Pd(PPh₃)₄ (2-3 mol%)

  • Aqueous K₂CO₃ solution (2 M)

  • Dioxane or Toluene/Dioxane (4:1)

  • Pressure tube

  • Argon or Nitrogen atmosphere

Procedure:

  • To a pressure tube, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the solvent (dioxane or toluene/dioxane mixture).

  • Add the aqueous K₂CO₃ solution.

  • Seal the pressure tube and purge with argon or nitrogen.

  • Heat the reaction mixture to 80 °C with stirring for 3-5 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Fluorobenzenes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatic compounds.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(dba)₂CuIEt₃NToluene60124-Bromo-1-fluoro-2-(phenylethynyl)benzeneGood
2TrimethylsilylacetylenePd(OAc)₂CuIEt₃NMeCN110Not Specified4-Bromo-1-fluoro-2-((trimethylsilyl)ethynyl)benzeneGood
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(dba)₂, Pd(OAc)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Et₃N)

  • Solvent (e.g., Toluene, MeCN)

  • Schlenk flask

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.

  • Add this compound, the terminal alkyne, and the amine base.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Fluorinated Arylamines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is instrumental in the synthesis of a wide range of arylamines.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)
1Cyclohexane-1,2-diaminePd₂(dba)₃(±)-BINAPNaOtBuToluene804N,N'-bis(5-bromo-2-fluorophenyl)cyclohexane-1,2-diamine60
2Primary/Secondary AminePd(OAc)₂t-BuXPhos or BrettPhosKOt-BuTolueneNot SpecifiedNot SpecifiedMono-aminated productHigh
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents for mono-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, t-BuXPhos) (2-4 mol%)

  • Strong base (e.g., NaOtBu, KOt-Bu) (1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or glovebox

  • Argon or Nitrogen atmosphere

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a valuable method for C-C bond formation.

Data Presentation: Heck Reaction
EntryAlkeneCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
1StyrenePd(OAc)₂NaOAcDMF/THF120Not Specified1-Bromo-4-(styryl)-2-fluorobenzeneGood
2Acrylic acidPd(OAc)₂Et₃NAcetonitrile80-901(E)-3-(5-bromo-2-fluorophenyl)acrylic acidNot Specified
Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general method for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (1.2-2.4 equivalents)

  • Pd(OAc)₂ (4-5 mol%)

  • Base (e.g., NaOAc, Et₃N) (1.2-2.4 equivalents)

  • Solvent (e.g., DMF/THF, Acetonitrile)

  • Reaction vial or flask

Procedure:

  • To a reaction vial, add this compound, the alkene, Pd(OAc)₂, and the base.

  • Add the solvent.

  • Seal the vial and heat the mixture to the specified temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Cyanation Reaction: Synthesis of Fluorinated Benzonitriles

Palladium-catalyzed cyanation provides a direct route to aryl nitriles from aryl halides, which are important intermediates in organic synthesis.

Data Presentation: Cyanation Reaction
EntryCyanide SourceCatalystSolventTemp (°C)Time (h)ProductYield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂DMAC12055-Bromo-2-fluorobenzonitrileGood
Experimental Protocol: General Procedure for Cyanation

The following is a general procedure for the palladium-catalyzed cyanation of this compound.

Materials:

  • This compound

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (as a non-toxic cyanide source)

  • Pd(OAc)₂ (0.1 mol%)

  • Dimethylacetamide (DMAC)

  • Reaction flask

Procedure:

  • To a reaction flask, add this compound, K₄[Fe(CN)₆], and Pd(OAc)₂.

  • Add DMAC as the solvent.

  • Heat the reaction mixture to 120 °C with stirring for 5 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle cluster_legend Legend A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(R)Ln B->C Transmetalation (R-M) C->A D Ar-R C->D Reductive Elimination ArX Ar-X = this compound RM R-M = Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R-NH2) G Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Ligand, Base, Solvent Setup->Reagents Reaction Heating & Stirring Reagents->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product G Regioselectivity of Mono-functionalization Substrate This compound C2-Br C4-Br C4_Product C4-Coupling Product Substrate:c4->C4_Product Sterically Favored C2_Product C2-Coupling Product Substrate:c2->C2_Product Electronically Influenced

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

2,4-Dibromo-1-fluorobenzene is a valuable synthetic intermediate, featuring two distinct carbon-bromine bonds that offer opportunities for selective and sequential functionalization. The fluorine atom at the C1 position exerts a strong electron-withdrawing effect, influencing the reactivity of the adjacent C-Br bonds. This application note provides a detailed protocol for the regioselective mono-Suzuki-Miyaura coupling of this compound, focusing on the preferential reaction at the C2 position, followed by a protocol for the subsequent coupling at the C4 position to generate unsymmetrical biaryl compounds.

Reaction Principle and Regioselectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

In the case of this compound, the C-Br bond at the C2 position is electronically activated by the adjacent electron-withdrawing fluorine atom. This increased electrophilicity at the C2 position facilitates a more rapid oxidative addition of the palladium catalyst compared to the C-Br bond at the C4 position. Consequently, under controlled conditions, a high degree of regioselectivity for mono-arylation at the C2 position can be achieved. This principle is analogous to the observed regioselectivity in other dihalogenated aromatic systems where electronic effects dictate the site of initial coupling.

Data Presentation

The following tables summarize representative reaction conditions and yields for the selective Suzuki-Miyaura coupling of dihalogenated aromatic compounds, providing a basis for the protocol with this compound.

Table 1: Regioselective Mono-Suzuki-Miyaura Coupling of Dihaloarenes

EntryDihaloareneBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-TlOHDioxane25244-Bromo-2-phenylpyridine80
22,4-Dichloro- pyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O150 (MW)0.254-Chloro-2-phenylpyrimidine>95
32,4-DibromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100122-Bromo-4-phenylanisole75

Table 2: Sequential Suzuki-Miyaura Coupling of Mono-arylated Intermediates

EntryStarting MaterialBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
14-Bromo-2-phenylpyridine4-Methoxyphenyl- boronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O100122-Phenyl-4-(4-methoxy- phenyl)pyridine85
22-Bromo-4-phenylanisoleThiophene-2-boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane110162-(Thiophen-2-yl)-4- phenylanisole88

Experimental Protocols

Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the synthesis of 4-bromo-2-aryl-1-fluorobenzene derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 253.9 mg), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-2-aryl-1-fluorobenzene.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C4 Position

This protocol describes the synthesis of unsymmetrical 2,4-diaryl-1-fluorobenzene derivatives starting from the mono-arylated product from Protocol 1.

Materials:

  • 4-Bromo-2-aryl-1-fluorobenzene (from Protocol 1) (1.0 equiv)

  • Second arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromo-2-aryl-1-fluorobenzene (1.0 mmol), the second arylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol, 530.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Solvent Addition: Seal the flask and purge with an inert gas. Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. This second coupling may require longer reaction times (12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final unsymmetrical 2,4-diaryl-1-fluorobenzene.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'(L2)->Product This compound This compound This compound->Ar-Pd(II)-Br(L2) Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_protocol1 Protocol 1: Mono-Arylation at C2 cluster_protocol2 Protocol 2: Sequential Arylation at C4 P1_Start Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst, Ligand P1_Solvent Add Degassed Dioxane/Water P1_Start->P1_Solvent P1_React Heat (80-100 °C) under Inert Atmosphere P1_Solvent->P1_React P1_Workup Aqueous Workup P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 4-Bromo-2-aryl-1-fluorobenzene P1_Purify->P1_Product P2_Start Combine Reactants: Mono-arylated Product, Second Arylboronic Acid, Base, Catalyst, Ligand P1_Product->P2_Start Intermediate for Second Coupling P2_Solvent Add Degassed Dioxane P2_Start->P2_Solvent P2_React Heat (100-110 °C) under Inert Atmosphere P2_Solvent->P2_React P2_Workup Aqueous Workup P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product 2,4-Diaryl-1-fluorobenzene P2_Purify->P2_Product

Caption: Experimental workflow for sequential Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Selective Grignard Reagent Formation from 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds through their reaction with various electrophiles.[1][2][3] The synthesis of these organomagnesium halides from polyhalogenated aromatic compounds presents a significant challenge in achieving regioselectivity. This document provides detailed application notes and a comprehensive protocol for the chemoselective formation of a Grignard reagent from 2,4-Dibromo-1-fluorobenzene. The protocol leverages the differential reactivity of carbon-halogen bonds to selectively form the organomagnesium species at a carbon-bromine bond while preserving the more robust carbon-fluorine bond.

Core Principle: Chemoselectivity

The successful selective formation of the Grignard reagent from this compound hinges on the difference in bond dissociation energies of the carbon-halogen bonds. The reactivity of organohalides with magnesium metal follows the general trend: C-I > C-Br > C-Cl >> C-F.[4] The carbon-bromine bond is significantly weaker and more susceptible to oxidative insertion by magnesium than the much stronger carbon-fluorine bond.[4][5] Consequently, the magnesium metal will preferentially react with one of the C-Br bonds, leaving the C-F bond intact. While two C-Br bonds are present, this protocol focuses on the selective reaction at either of these positions over the C-F bond, yielding a fluorinated aryl Grignard reagent that is a valuable intermediate for introducing fluorinated moieties into complex molecules.

Reaction Pathway and Experimental Workflow

G cluster_pathway Selective Grignard Reaction Pathway cluster_workflow Experimental Workflow start This compound reagents Mg turnings Anhydrous THF Inert Atmosphere (N2/Ar) start->reagents Reaction Initiation product Mixture of Grignard Reagents: (2-Bromo-4-fluorophenyl)magnesium bromide & (4-Bromo-2-fluorophenyl)magnesium bromide reagents->product Selective Mg Insertion prep Preparation (Dry Glassware, Reagents) activation Mg Activation (Iodine / 1,2-Dibromoethane) prep->activation initiation Initiation (Add aliquot of halide) activation->initiation formation Grignard Formation (Slow halide addition) initiation->formation analysis Quantification (Titration) formation->analysis use In-situ use for subsequent reaction analysis->use

Caption: Reaction pathway and experimental workflow for selective Grignard formation.

Quantitative Data Summary

ParameterValueNotes
Substrate 1-Bromo-4-fluorobenzene (1.0 M in THF)A representative substrate demonstrating C-Br vs. C-F selectivity.[6]
Scale Continuous Lab ScaleData from a controlled, continuous flow reactor setup.[6]
Magnesium Turnings CoarseThe physical form of the magnesium can influence reactivity.
Thermostat Temperature 30 °CReaction temperature is a critical parameter for controlling selectivity and side reactions.[6]
Conversion 100%Complete consumption of the starting aryl bromide was observed.[6]
Selectivity (Grignard) 98%High selectivity indicates minimal formation of Wurtz coupling or other byproducts.[6]
Selectivity (Wurtz) 0%No significant formation of the biphenyl byproduct was detected.[6]

Detailed Experimental Protocol

This protocol details the laboratory-scale batch synthesis of the Grignard reagent from this compound.

I. Materials and Equipment

  • Reagents:

    • This compound

    • Magnesium (Mg) turnings

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Iodine (I₂) crystal or 1,2-dibromoethane (for activation)

    • Standardized solution of sec-butanol in xylene

    • 1,10-phenanthroline (indicator)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser and dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Heating mantle or oil bath

    • Syringes and needles

    • Glassware (must be oven-dried at >120°C overnight)[7][8]

II. Procedure

  • Apparatus Setup:

    • Assemble a flame- or oven-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a rubber septum.[9]

    • Purge the entire apparatus with inert gas for at least 15-20 minutes to ensure a completely anhydrous and oxygen-free environment. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents relative to the aryl halide) into the reaction flask.

    • Add a single small crystal of iodine.[9] The flask can be gently warmed with a heat gun until the purple iodine vapor is observed, coating the surface of the magnesium.[2]

    • Allow the flask to cool to room temperature under the inert atmosphere. Successful activation is key to initiating the reaction.[5]

  • Reaction Initiation:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small volume of anhydrous THF to the flask via syringe to just cover the magnesium turnings.

    • Add a small portion (~5-10%) of the this compound solution from the dropping funnel to the magnesium suspension.

    • The reaction may be initiated by gentle warming. Signs of initiation include the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle refluxing of the solvent.[10]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete conversion.

  • Quantification and Use:

    • The concentration of the newly formed Grignard reagent should be determined before use. This is typically done by titration.[9]

    • A common method involves titrating an aliquot of the Grignard solution against a standardized solution of sec-butanol using 1,10-phenanthroline as an indicator until the color disappears.

    • The resulting Grignard reagent solution is highly reactive and is typically used immediately in the subsequent synthetic step without isolation.

III. Troubleshooting and Safety Considerations

  • Troubleshooting:

    • Failure to Initiate: If the reaction does not start, ensure all glassware and reagents are perfectly dry. Further activation can be attempted by adding a few drops of 1,2-dibromoethane or by crushing the magnesium turnings with a dry glass rod.[5][7]

    • Side Reactions: The primary side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with unreacted aryl halide. Slow addition of the halide solution helps to keep its concentration low, minimizing this side reaction.[2]

  • Safety Precautions:

    • Anhydrous Conditions: Grignard reagents are strong bases and react violently with water and other protic sources. All equipment and reagents must be scrupulously dried.[5][8]

    • Inert Atmosphere: The reagent is sensitive to oxygen and carbon dioxide and must be handled under an inert atmosphere of nitrogen or argon.[8]

    • Exothermic Reaction: The formation of Grignard reagents is exothermic. Proper temperature control and slow addition of the halide are crucial to prevent an uncontrolled reaction. Always have an appropriate cooling bath ready.

    • Handling: Anhydrous ethers like THF are highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

References

Application Notes and Protocols: Regioselective Lithiation of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-1-fluorobenzene is a versatile building block in organic synthesis, offering multiple sites for functionalization. The regioselective generation of an aryllithium intermediate from this substrate is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds, which are key scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The fluorine substituent and the two bromine atoms offer distinct opportunities for regiocontrolled lithiation through two primary mechanisms: directed ortho-lithiation (deprotonation) and halogen-lithium exchange.

The fluorine atom, being a strong ortho-directing group, can facilitate the removal of the acidic proton at the C3 position when a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed.[2] Conversely, the use of alkyllithium reagents, like n-butyllithium (n-BuLi), typically favors a halogen-lithium exchange process at one of the carbon-bromine bonds. The precise site of this exchange (C2 or C4) can be influenced by steric and electronic factors, as well as the specific reaction conditions.

These application notes provide detailed protocols for the two primary pathways of regioselective lithiation of this compound and the subsequent trapping of the aryllithium intermediate with an electrophile.

Key Reaction Pathways

The regioselective lithiation of this compound can be directed to two distinct positions depending on the choice of the lithiating agent.

Regioselective Lithiation Pathways cluster_start Starting Material This compound This compound 3-Lithio-2,4-dibromo-1-fluorobenzene 3-Lithio-2,4-dibromo-1-fluorobenzene This compound->3-Lithio-2,4-dibromo-1-fluorobenzene LDA, THF -78 °C 2-Bromo-4-lithio-1-fluorobenzene 2-Bromo-4-lithio-1-fluorobenzene This compound->2-Bromo-4-lithio-1-fluorobenzene n-BuLi, THF -78 °C 4-Bromo-2-lithio-1-fluorobenzene 4-Bromo-2-lithio-1-fluorobenzene This compound->4-Bromo-2-lithio-1-fluorobenzene n-BuLi, THF -78 °C

Caption: Regioselective lithiation pathways of this compound.

Data Presentation

The choice of lithiating agent is crucial for achieving the desired regioselectivity. The following table summarizes the expected major products and reaction conditions for each pathway.

Lithiation PathwayReagentPredominant Position of LithiationExpected Major Product
ortho-Lithiation (Deprotonation)Lithium Diisopropylamide (LDA)C3 (ortho to Fluorine)3-Lithio-2,4-dibromo-1-fluorobenzene
Bromine-Lithium Exchangen-Butyllithium (n-BuLi)C2 or C44-Bromo-2-lithio-1-fluorobenzene or 2-Bromo-4-lithio-1-fluorobenzene

Experimental Protocols

General Considerations: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Organolithium reagents are pyrophoric and require careful handling.

Protocol 1: ortho-Lithiation at the C3 Position

This protocol describes the deprotonation at the position ortho to the fluorine atom using LDA.

Ortho-lithiation_Workflow cluster_prep Preparation cluster_reaction Lithiation cluster_trapping Electrophilic Trapping cluster_workup Work-up and Purification A Dissolve Diisopropylamine in THF B Cool to -78 °C A->B C Add n-BuLi to form LDA B->C D Add this compound C->D E Stir at -78 °C for 1-2 h D->E F Add Electrophile (e.g., DMF) E->F G Warm to Room Temperature F->G H Quench with sat. NH4Cl G->H I Extract with Organic Solvent H->I J Dry, Concentrate, and Purify I->J

Caption: Experimental workflow for ortho-lithiation and electrophilic trapping.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF and diisopropylamine (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • To this LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the desired electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.

  • After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-2,4-dibromo-1-fluorobenzene.

Protocol 2: Bromine-Lithium Exchange at the C2 or C4 Position

This protocol outlines the halogen-lithium exchange using n-BuLi. The regioselectivity between the C2 and C4 positions may vary.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Perform an aqueous work-up and purification as described in Protocol 1 to isolate the substituted product(s). Note that a mixture of regioisomers may be obtained.

Logical Relationships and Influencing Factors

The outcome of the lithiation is a result of a kinetic versus thermodynamic competition, influenced by the reagents and conditions.

Influencing_Factors cluster_input Reaction Parameters cluster_mechanism Governing Principles cluster_output Reaction Outcome Base Lithiating Agent Kinetics Kinetic Control (Faster Reaction) Base->Kinetics LDA (Bulky, non-nucleophilic) Thermo Thermodynamic Control (More Stable Product) Base->Thermo n-BuLi (Nucleophilic) Conditions Temperature & Solvent Conditions->Kinetics Low Temp (-78 °C) Conditions->Thermo Higher Temp Ortho ortho-Lithiation (C3-Li) Kinetics->Ortho Directed by Fluorine Exchange Br/Li Exchange (C2/C4-Li) Thermo->Exchange Favors Halogen Exchange

Caption: Factors influencing the regioselectivity of lithiation.

Conclusion

The regioselective lithiation of this compound provides a powerful and flexible platform for the synthesis of highly functionalized aromatic compounds. By carefully selecting the lithiating agent and controlling the reaction conditions, chemists can direct the formation of the aryllithium intermediate to a specific position, enabling the introduction of a wide array of electrophiles with high precision. The protocols provided herein serve as a comprehensive guide for researchers in the fields of synthetic chemistry and drug development to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols: 2,4-Dibromo-1-fluorobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Dibromo-1-fluorobenzene as a key building block in the synthesis of pharmaceutical intermediates. This versatile molecule is particularly valuable in the construction of complex molecular architectures found in various targeted therapies, including kinase inhibitors.

Introduction

This compound is a dihalogenated aromatic compound that serves as a versatile starting material in organic synthesis. Its distinct substitution pattern, featuring two bromine atoms and a fluorine atom, allows for regioselective functionalization through a variety of cross-coupling reactions. The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine atom, enables sequential and controlled introduction of different substituents. This property makes it an ideal scaffold for the synthesis of complex pharmaceutical intermediates.

This document outlines detailed protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Furthermore, it provides specific examples of its application in the synthesis of intermediates for prominent kinase inhibitors.

Logical Workflow for Pharmaceutical Intermediate Synthesis

The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates involves a series of selective cross-coupling reactions to build the desired molecular complexity.

G A This compound B Selective Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Reaction at C4 or C2 C Mono-functionalized Intermediate B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig) C->D Reaction at remaining C-Br E Di-functionalized Intermediate D->E F Further Synthetic Steps E->F G Final Pharmaceutical Intermediate F->G G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor BRAF Inhibitor (e.g., Dabrafenib, Encorafenib) Inhibitor->BRAF G CSF1 CSF1 / IL-34 CSF1R CSF1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Downstream Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Downstream Macrophage Macrophage Proliferation, Differentiation, Survival Downstream->Macrophage TAMs M2 TAM Polarization Macrophage->TAMs Tumor Tumor Growth & Metastasis TAMs->Tumor Inhibitor CSF1R Inhibitor (e.g., Pexidartinib) Inhibitor->CSF1R

Application of 2,4-Dibromo-1-fluorobenzene in the Synthesis of Non-Ester Pyrethroid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,4-Dibromo-1-fluorobenzene is a versatile halogenated aromatic compound that serves as a key starting material in the synthesis of various agrochemical intermediates. Its strategic substitution pattern, featuring two bromine atoms and a fluorine atom on a benzene ring, allows for regioselective functionalization, making it a valuable building block for complex molecular architectures. This document outlines the application of this compound in the synthesis of 5-bromo-2-fluorobenzeneboronic acid, a critical intermediate for a class of modern non-ester pyrethroid insecticides.

Core Application: Synthesis of 5-Bromo-2-fluorobenzeneboronic Acid

The primary application of this compound in this context is its conversion to 5-bromo-2-fluorobenzeneboronic acid. This transformation is a crucial step in the production of certain non-ester pyrethroids. The differential reactivity of the bromine atoms on the this compound ring allows for selective lithiation and subsequent borylation to yield the desired boronic acid intermediate. This intermediate is then utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biaryl backbone characteristic of many modern insecticides.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzeneboronic Acid from this compound

This protocol describes the preparation of the key boronic acid intermediate from the starting material this compound. The reaction proceeds via a selective lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.

  • The reaction is allowed to warm to room temperature and then quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-bromo-2-fluorobenzeneboronic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

This protocol outlines the subsequent use of 5-bromo-2-fluorobenzeneboronic acid in a Suzuki-Miyaura cross-coupling reaction to form a biaryl structure, a common core of many non-ester pyrethroids.

Materials:

  • 5-Bromo-2-fluorobenzeneboronic acid

  • Aryl halide (e.g., a substituted bromobenzene or pyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water, or DME)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, 5-bromo-2-fluorobenzeneboronic acid (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (2.0 equivalents) are dissolved in the chosen solvent system.

  • The palladium catalyst (typically 1-5 mol%) is added to the mixture.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired biaryl compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 5-Bromo-2-fluorobenzeneboronic Acid

ParameterValue
Starting MaterialThis compound
Key Reagentsn-Butyllithium, Triisopropyl borate
SolventAnhydrous THF
Reaction Temperature-78 °C to room temperature
Typical Yield60-75%

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst (mol%)BaseSolventTemperature (°C)Typical Yield
4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10085-95%
3-BromopyridinePdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O9080-90%
1-Bromo-4-chlorobenzenePd(OAc)₂/SPhos (1)K₃PO₄DME85>90%

Visualizations

Synthesis_Pathway A This compound B Lithiation (-78 °C) A->B n-BuLi C Organolithium Intermediate B->C D Borylation (Triisopropyl borate) C->D E Boronate Ester D->E F Hydrolysis (HCl) E->F G 5-Bromo-2-fluorobenzeneboronic Acid F->G I Suzuki-Miyaura Coupling (Pd catalyst, Base) G->I H Aryl Halide H->I J Biaryl Product (Agrochemical Precursor) I->J

Caption: Synthetic pathway from this compound to a biaryl agrochemical precursor.

Experimental_Workflow cluster_0 Synthesis of Boronic Acid cluster_1 Suzuki-Miyaura Coupling A Dissolve this compound in THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour C->D E Add Triisopropyl borate dropwise D->E F Stir for 2 hours E->F G Warm to RT and Quench with HCl F->G H Workup and Purification G->H I 5-Bromo-2-fluorobenzeneboronic Acid H->I J Combine Boronic Acid, Aryl Halide, Base I->J K Add Solvent and Pd Catalyst J->K L Heat to Reflux K->L M Monitor Reaction (TLC/GC-MS) L->M N Cool, Workup, and Purify M->N O Final Biaryl Product N->O

Caption: Experimental workflow for the two-step synthesis of a biaryl agrochemical precursor.

Precursor for Innovation: 2,4-Dibromo-1-fluorobenzene in the Synthesis of Specialty Polymers and Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

2,4-Dibromo-1-fluorobenzene is a versatile aromatic building block that serves as a key precursor in the synthesis of a variety of specialty polymers and advanced materials.[1][2] Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a benzene ring, allows for regioselective chemical transformations, making it a valuable monomer in the construction of complex macromolecular architectures.[1] This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers such as poly(arylene ether)s, poly(p-phenylene)s, and poly(fluorene)s using this compound. These polymers exhibit desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics, making them suitable for a range of applications, including in the biomedical field.[3][4][5]

I. Specialty Polymers from this compound

The strategic placement of the bromo and fluoro substituents on the benzene ring allows for selective polymerization reactions. The more reactive C-Br bonds are amenable to cross-coupling reactions like the Suzuki coupling, while the activated C-F bond can participate in nucleophilic aromatic substitution reactions. This differential reactivity is key to the synthesis of well-defined polymer structures.

Poly(arylene ether)s (PAEs) via Nucleophilic Aromatic Substitution

Fluorinated poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical inertness, and low dielectric constants.[3][4] The electron-withdrawing effect of the bromine atoms on the this compound ring activates the fluorine atom for nucleophilic aromatic substitution (SNAF) polymerization with various bisphenols.

Poly(p-phenylene)s (PPPs) via Suzuki Coupling

Poly(p-phenylene)s are conjugated polymers with applications in organic electronics and as advanced materials. The Suzuki-Miyaura cross-coupling reaction provides an efficient route to synthesize PPPs by reacting the dibromo functionality of this compound with a phenylene diboronic acid or its ester.[6][7]

Poly(fluorene)s via Suzuki Coupling

Polyfluorenes are a class of conjugated polymers known for their strong blue photoluminescence and high charge carrier mobility, making them attractive for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[8][9] this compound can be used as a comonomer in the Suzuki coupling polymerization to introduce specific functionalities and tune the polymer's properties.

II. Data Presentation: Properties of Specialty Polymers

The following table summarizes typical properties of specialty polymers synthesized from precursors analogous to this compound. It is important to note that the specific properties of polymers derived from this compound will depend on the comonomer used and the polymerization conditions.

Polymer TypeSynthesis MethodMₙ ( g/mol )Mₙ/Mₙ (PDI)Td₅ (°C)T₉ (°C)
Bromo-fluorinated Poly(arylene ether ketone)Nucleophilic Aromatic Substitution--> 450164-178
Poly(2,7-fluorene) derivativesSuzuki Coupling----
Cross-linkable bromo-fluorinated poly(arylene ether ketone)sPolycondensation--> 450164-178

Note: Specific data for polymers directly synthesized from this compound is limited in publicly available literature. The data presented is for structurally related polymers to provide a general indication of expected properties.

III. Experimental Protocols

Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of a poly(arylene ether) from this compound and a bisphenol (e.g., Bisphenol A).

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound and Bisphenol A.

  • Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).

  • Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a solids concentration of 20-30% (w/v).

  • Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The toluene will azeotropically remove the water generated during the formation of the phenoxide.

  • After the complete removal of water (indicated by the cessation of water collection in the Dean-Stark trap), slowly distill off the toluene to raise the reaction temperature to 160-170 °C.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the viscosity of the solution. An increase in viscosity indicates polymer formation.

  • After the desired viscosity is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol.

  • Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove inorganic salts and residual solvent.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Synthesis of a Poly(p-phenylene) Derivative via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling polymerization of this compound with a diboronic acid or its ester.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Methanol

  • Deionized water

Procedure:

  • In a Schlenk flask, dissolve this compound and an equimolar amount of 1,4-phenylenediboronic acid (or its ester) in the chosen solvent.

  • Add the palladium catalyst (typically 1-2 mol%) and the base (typically 2-3 equivalents per mole of the dibromo monomer).

  • Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight.

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Filter the precipitated polymer and wash it sequentially with water, methanol, and then a suitable organic solvent (e.g., acetone or chloroform) to remove catalyst residues and unreacted monomers.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.

IV. Applications in Drug Development and Biomedical Materials

The unique properties of polymers derived from this compound open up possibilities for their use in the biomedical field.

  • Drug Delivery: The hydrophobic nature of the polymer backbone combined with the potential for functionalization makes these materials candidates for drug delivery systems. For instance, poly(p-phenylene)s with grafted poly(ethylene glycol) chains have been investigated for the controlled release of anticancer drugs.

  • Biomedical Devices: The high thermal stability and chemical resistance of fluorinated poly(arylene ether)s make them suitable for applications in medical devices that require sterilization.[5] Their biocompatibility is an area of active research.

  • Biosensing: Functionalized polyfluorenes can exhibit fluorescence quenching or enhancement upon interaction with specific biomolecules, suggesting their potential use in biosensor development.

V. Visualizations

Synthesis_of_Polyarylene_Ether Monomer1 This compound Reaction Nucleophilic Aromatic Substitution Polymerization Monomer1->Reaction Monomer2 Bisphenol A Monomer2->Reaction Base K2CO3 Base->Reaction Solvent DMAc/Toluene Solvent->Reaction Polymer Poly(arylene ether) Reaction->Polymer Purification Precipitation & Washing Polymer->Purification FinalPolymer Dried Polymer Purification->FinalPolymer Synthesis_of_Polyphenylene Monomer1 This compound Reaction Suzuki Coupling Polymerization Monomer1->Reaction Monomer2 1,4-Phenylenediboronic acid Monomer2->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Polymer Poly(p-phenylene) Reaction->Polymer Purification Precipitation & Washing Polymer->Purification FinalPolymer Dried Polymer Purification->FinalPolymer Application_Logic Precursor This compound Polymerization Polymerization (e.g., Suzuki, SNAr) Precursor->Polymerization SpecialtyPolymers Specialty Polymers (PAEs, PPPs, Polyfluorenes) Polymerization->SpecialtyPolymers Properties Unique Properties (Thermal Stability, Optoelectronics) SpecialtyPolymers->Properties Applications Applications Properties->Applications DrugDelivery Drug Delivery Applications->DrugDelivery BiomedicalDevices Biomedical Devices Applications->BiomedicalDevices Biosensing Biosensing Applications->Biosensing

References

Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of functionalized aromatic derivatives starting from 2,4-dibromo-1-fluorobenzene. This versatile starting material is a key building block in the synthesis of a wide range of molecules with applications in the pharmaceutical, agrochemical, and materials science industries.[1][2] Its two bromine atoms at positions 2 and 4, ortho and para to the fluorine atom respectively, offer differential reactivity, allowing for selective functionalization through various cross-coupling reactions.

This application note focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The protocols provided are designed to be scalable and can be adapted for kilogram-scale production with appropriate process development and safety considerations.

Regioselective Suzuki-Miyaura Coupling for the Synthesis of 4-Bromo-2-aryl-1-fluorobenzene Derivatives

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds. In the case of this compound, the bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to electronic effects of the adjacent fluorine atom. This allows for the regioselective mono-arylation at the C-2 position.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a representative scale-up Suzuki-Miyaura coupling reaction of this compound with 4-methoxyphenylboronic acid.

ParameterValue
Starting MaterialThis compound
Reagent4-Methoxyphenylboronic Acid
Product4-Bromo-2-(4-methoxyphenyl)-1-fluorobenzene
Scale1.0 kg (3.94 mol)
CatalystPd(PPh₃)₄ (0.5 mol%)
BaseK₂CO₃ (2.5 equiv)
SolventToluene/Water (4:1 v/v)
Reaction Temperature90 °C
Reaction Time8-12 hours
Expected Yield85-95%
Product Purity (by HPLC)>98%
Experimental Protocol: Scale-Up Synthesis of 4-Bromo-2-(4-methoxyphenyl)-1-fluorobenzene

Materials:

  • This compound (1.0 kg, 3.94 mol)

  • 4-Methoxyphenylboronic acid (0.66 kg, 4.33 mol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (22.7 g, 19.7 mmol, 0.005 equiv)

  • Potassium carbonate (K₂CO₃) (1.36 kg, 9.85 mol, 2.5 equiv)

  • Toluene (8 L)

  • Deionized water (2 L)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 kg, 3.94 mol), 4-methoxyphenylboronic acid (0.66 kg, 4.33 mol), and potassium carbonate (1.36 kg, 9.85 mol).

  • Solvent Addition and Degassing: Add toluene (8 L) and deionized water (2 L) to the reactor. Bubble nitrogen gas through the mixture for 30 minutes to degas the solution.

  • Catalyst Addition: Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (22.7 g, 19.7 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 1 L). Combine the organic layers and wash with brine (2 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture through a pad of Celite®, washing the filter cake with toluene.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-2-(4-methoxyphenyl)-1-fluorobenzene as a solid.

Regioselective Buchwald-Hartwig Amination for the Synthesis of 4-Bromo-2-amino-1-fluorobenzene Derivatives

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-2 bromine of this compound is more susceptible to oxidative addition, allowing for regioselective amination.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a representative scale-up Buchwald-Hartwig amination of this compound with morpholine.

ParameterValue
Starting MaterialThis compound
ReagentMorpholine
Product4-(4-Bromo-2-fluorophenyl)morpholine
Scale1.0 kg (3.94 mol)
CatalystPd₂(dba)₃ (1 mol%)
LigandXPhos (2 mol%)
BaseSodium tert-butoxide (NaOtBu) (1.4 equiv)
SolventToluene
Reaction Temperature100 °C
Reaction Time12-18 hours
Expected Yield80-90%
Product Purity (by HPLC)>99%
Experimental Protocol: Scale-Up Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine

Materials:

  • This compound (1.0 kg, 3.94 mol)

  • Morpholine (0.41 L, 4.73 mol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (36.1 g, 39.4 mmol, 0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (37.6 g, 78.8 mmol, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (0.53 kg, 5.52 mol, 1.4 equiv)

  • Toluene (10 L)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a glovebox, charge a 20 L jacketed glass reactor with tris(dibenzylideneacetone)dipalladium(0) (36.1 g, 39.4 mmol) and XPhos (37.6 g, 78.8 mmol). Add toluene (2 L) and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: To the reactor, add sodium tert-butoxide (0.53 kg, 5.52 mol) followed by a solution of this compound (1.0 kg, 3.94 mol) in toluene (8 L) and morpholine (0.41 L, 4.73 mol).

  • Reaction: Seal the reactor and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by HPLC or TLC until complete consumption of the starting material (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 L). Separate the layers and extract the aqueous phase with toluene (2 x 1 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic phase over anhydrous sodium sulfate.

  • Filtration and Solvent Removal: Filter the mixture through a pad of Celite® and wash the filter cake with toluene. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent to obtain pure 4-(4-bromo-2-fluorophenyl)morpholine.[3]

Visualizations

Experimental Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh and Prepare Reagents and Solvents setup_reactor Set up Jacketed Reactor with Ancillaries prep_reagents->setup_reactor charge_reagents Charge Reactor with Starting Material and Reagents setup_reactor->charge_reagents degas Degas Solvent charge_reagents->degas add_catalyst Add Catalyst/Ligand degas->add_catalyst heat_react Heat and Stir (Monitor Progress) add_catalyst->heat_react cool_quench Cool and Quench Reaction heat_react->cool_quench extract_wash Extract and Wash Organic Layer cool_quench->extract_wash dry_filter Dry and Filter extract_wash->dry_filter concentrate Concentrate under Reduced Pressure dry_filter->concentrate purify Purify Product (Recrystallization/Distillation) concentrate->purify final_product final_product purify->final_product Final Product

Caption: General experimental workflow for the scale-up synthesis of derivatives.

Logical Relationship of Regioselective Cross-Coupling

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)₂ Pd(0) Catalyst, Base start->suzuki_reagents Regioselective at C2 buchwald_reagents R₂NH Pd(0) Catalyst, Ligand, Base start->buchwald_reagents Regioselective at C2 suzuki_product 4-Bromo-2-aryl-1-fluorobenzene suzuki_reagents->suzuki_product buchwald_product 4-Bromo-2-(dialkylamino)-1-fluorobenzene buchwald_reagents->buchwald_product

Caption: Regioselective functionalization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you improve yields and control selectivity in Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromo-1-fluorobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can be susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[1]

    • Catalyst and Ligand Integrity: The palladium catalyst, especially Pd(0) species, and phosphine ligands are sensitive to oxygen.[1][2] Oxidation can deactivate the catalyst, leading to low conversion. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The rigorous exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Performing freeze-pump-thaw cycles on the solvent is a highly effective degassing method.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored properly to avoid hydration.

Q2: I am struggling to control the selectivity between mono- and di-arylation of this compound. How can I favor the formation of the mono-substituted product?

A2: Achieving selective mono-arylation on a dihalogenated substrate can be challenging. The outcome depends on the relative reactivity of the two bromine atoms, which is influenced by electronic and steric effects.

  • Understanding Regioselectivity: In this compound, the C4-Br bond is generally more reactive towards oxidative addition than the C2-Br bond. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the ortho (C2) and para (C4) positions, making the C-Br bonds at these positions more susceptible to oxidative addition. However, the steric hindrance from the adjacent fluorine atom at the C2 position can disfavor the approach of the bulky palladium catalyst, leading to preferential reaction at the C4 position. Studies on analogous compounds like 2,4-dibromopyridine have also shown that the position with less steric hindrance is often more reactive.

  • Strategies for Selective Mono-arylation (at C4):

    • Stoichiometry: Use a slight deficiency or an equimolar amount (1.0-1.1 equivalents) of the boronic acid relative to the this compound.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature can also enhance selectivity.

    • Ligand Choice: Bulky ligands can increase steric hindrance around the palladium center, potentially enhancing the inherent selectivity for the less hindered C4 position.

Q3: Conversely, how can I optimize the reaction to achieve a high yield of the di-substituted product?

A3: To favor the formation of the 2,4-diaryl-1-fluorobenzene product:

  • Stoichiometry: Use an excess of the boronic acid (typically 2.2 to 2.5 equivalents) to ensure both bromine atoms react.

  • Reaction Time and Temperature: Increase the reaction time and/or temperature to drive the reaction to completion and ensure the less reactive C2-Br bond also undergoes coupling.

  • Catalyst Loading: A slightly higher catalyst loading might be necessary to ensure the catalyst remains active for the second, more challenging coupling step.

Q4: I am observing significant amounts of side products like homocoupled biaryls from my boronic acid. How can this be minimized?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Rigorous Degassing: This is the most critical step. Ensure all solvents (including water, if used) and the reaction mixture are thoroughly degassed before adding the catalyst.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can be influenced by oxygen.

  • Base Selection: While the base is essential, some bases can promote side reactions. If homocoupling is a major issue, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, KF).[1]

Data Presentation: Optimizing Selectivity

The following table summarizes expected outcomes for the Suzuki coupling of this compound with a generic arylboronic acid under various conditions. This data is illustrative and serves as a starting point for optimization.

EntryBoronic Acid (equiv.)Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Expected Major ProductEst. Yield (%)
11.1Pd(PPh₃)₄ (3)PPh₃K₂CO₃ (2)Toluene/H₂O9044-Aryl-2-bromo-1-fluorobenzene~70-80%
21.1Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)1,4-Dioxane8064-Aryl-2-bromo-1-fluorobenzene~85-95%
32.5Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (4)Toluene/H₂O100122,4-Diaryl-1-fluorobenzene~75-85%
42.5Pd(dppf)Cl₂ (3)dppfCs₂CO₃ (4)DMF110122,4-Diaryl-1-fluorobenzene~80-90%

Experimental Protocols

The following are generalized protocols for achieving selective mono- and di-arylation of this compound. These should be optimized for your specific boronic acid partner.

Protocol 1: Selective Mono-arylation at the C4-Position
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.03 mmol, 3 mol%). Add degassed 1,4-dioxane (5 mL) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped when the starting dibromide is consumed to minimize the formation of the di-substituted product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Di-arylation
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.5 mmol, 2.5 equiv.), and cesium carbonate (Cs₂CO₃, 4.0 mmol, 4.0 equiv.).

  • Inert Atmosphere: Follow the procedure described in Protocol 1, step 2.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add degassed solvent (e.g., 4:1 mixture of 1,4-dioxane/water, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Workup and Purification: Follow the procedures described in Protocol 1, steps 6 and 7.

Visualizations

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents 1. Check Reagent Quality - Boronic Acid Stability - Catalyst/Ligand Activity start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Proper Degassing? - No Leaks? check_reagents->check_atmosphere optimize_conditions 3. Optimize Reaction Conditions - Base - Solvent - Temperature check_atmosphere->optimize_conditions selectivity_issue Selectivity Issue (Mono vs. Di-arylation) optimize_conditions->selectivity_issue side_reactions Side Reactions Observed? optimize_conditions->side_reactions mono_arylation Favor Mono-arylation: - Boronic Acid (1.0-1.1 eq) - Lower Temperature - Shorter Reaction Time selectivity_issue->mono_arylation Goal: Mono di_arylation Favor Di-arylation: - Boronic Acid (>2.2 eq) - Higher Temperature - Longer Reaction Time selectivity_issue->di_arylation Goal: Di success Improved Yield & Selectivity mono_arylation->success di_arylation->success homocoupling Homocoupling: - Improve Degassing - Use Pd(0) source side_reactions->homocoupling Yes protodeboronation Protodeboronation: - Use Milder Base (K3PO4, KF) - Use Boronic Ester side_reactions->protodeboronation Yes side_reactions->success No homocoupling->success protodeboronation->success

Caption: Troubleshooting workflow for Suzuki coupling with this compound.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdii_halide Ar-Pd(II)(Br)L₂ pd0->pdii_halide Oxidative Addition pdii_aryl Ar-Pd(II)(Ar')L₂ pdii_halide->pdii_aryl Transmetalation pdii_aryl->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pdii_aryl->product aryl_halide This compound (Ar-Br) aryl_halide->pdii_halide boronic_acid Ar'-B(OR)₂ boronic_acid->pdii_aryl base Base (e.g., K₃PO₄) base->pdii_aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2,4-Dibromo-1-fluorobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 2,4-Dibromo-1-fluorobenzene. The information is tailored for professionals in research and drug development to anticipate and address potential side reactions and optimize experimental outcomes.

I. Common Side Reactions and Troubleshooting

This compound is a versatile building block in organic synthesis, particularly in cross-coupling and metal-organic reactions. However, its polyhalogenated nature and the electronic effects of the fluorine substituent can lead to several common side reactions. Understanding and mitigating these undesired pathways is crucial for achieving high yields of the target molecule.

Suzuki-Miyaura Coupling Reactions

The selective functionalization of one C-Br bond over the other is a key challenge in Suzuki-Miyaura coupling reactions with this compound. The primary side reactions include homocoupling of the boronic acid reagent and dehalogenation of the starting material or product.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Inactive catalyst- Incorrect base or solvent- Low reaction temperature- Use a pre-catalyst or activate the catalyst in situ.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[1]- Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Homocoupled Byproduct (Ar-Ar from Boronic Acid) - Presence of oxygen in the reaction mixture- Use of a Pd(II) precursor without a pre-reduction step- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon, Nitrogen).[2]- Use a Pd(0) catalyst source or a pre-catalyst that readily forms the active Pd(0) species.[2]
Significant Dehalogenation (Loss of Bromine) - Presence of a hydride source (e.g., from solvent or base)- Slow reductive elimination compared to competing pathways- Use anhydrous solvents and non-hydridic bases where possible.- Choose a ligand that promotes faster reductive elimination (e.g., bulky, electron-rich phosphine ligands).[3]
Lack of Regioselectivity (Reaction at both C2 and C4 positions) - High reaction temperature or prolonged reaction time- Catalyst system not selective for the more reactive C-Br bond- Optimize the reaction temperature and time to favor mono-substitution.- The C-Br bond at the 4-position is generally more reactive due to electronic effects. For polyhalogenated systems, the reactivity order is typically I > Br > Cl.[4] To enhance selectivity, consider milder reaction conditions and specific catalyst/ligand combinations known for regioselective couplings of polyhaloarenes.[5][6]

Logical Workflow for Troubleshooting Suzuki Coupling

cluster_troubleshooting Troubleshooting Steps start Low Yield or Side Products in Suzuki Coupling check_reagents Verify Reagent Purity and Activity (Boronic Acid, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) start->check_conditions analyze_byproducts Identify Side Products (Homocoupling, Dehalogenation) start->analyze_byproducts optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_reagents->optimize_catalyst optimize_base_solvent Screen Bases and Solvents check_conditions->optimize_base_solvent degas Improve Degassing Technique check_conditions->degas adjust_temp_time Adjust Temperature and Reaction Time check_conditions->adjust_temp_time analyze_byproducts->optimize_catalyst If homocoupling is major analyze_byproducts->optimize_catalyst If dehalogenation is major analyze_byproducts->degas If homocoupling is major end Optimized Reaction optimize_catalyst->end optimize_base_solvent->end degas->end adjust_temp_time->end

Troubleshooting workflow for Suzuki coupling reactions.
Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound can be challenging due to the potential for side reactions, including Wurtz-type homocoupling and issues with regioselectivity.

Troubleshooting Guide: Grignard Reactions

IssuePotential Cause(s)Recommended Solution(s)
Failure to Initiate Grignard Formation - Inactive magnesium surface (oxide layer)- Presence of moisture- Activate magnesium turnings (e.g., with iodine, 1,2-dibromoethane, or mechanical grinding).[7]- Ensure all glassware and solvents are rigorously dried.[7]
Formation of Homocoupled Biphenyl Byproduct - High local concentration of the aryl halide- Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration.[8]
Ambiguous Regioselectivity of Grignard Formation - Similar reactivity of the two C-Br bonds under the reaction conditions- The reactivity for Grignard formation generally follows I > Br > Cl.[7] With two bromine atoms, the regioselectivity can be subtle. The C-Br bond at the 4-position is typically more susceptible to oxidative addition. Consider using lower temperatures to enhance selectivity.
Benzyne Formation - If a strong, non-nucleophilic base is used or if the Grignard reagent eliminates fluoride- This is more common in reactions aiming for lithiation but can occur if the Grignard reagent is unstable. Ensure the reaction temperature is controlled.

Experimental Workflow for Grignard Reagent Formation

start Setup Grignard Reaction dry_glassware Dry Glassware Under Vacuum or in Oven start->dry_glassware prepare_halide Prepare Solution of this compound in Anhydrous Ether start->prepare_halide add_mg Add Activated Magnesium Turnings dry_glassware->add_mg add_solvent Add Anhydrous Ether (e.g., THF, Diethyl Ether) add_mg->add_solvent initiate Add a Small Amount of Halide Solution to Initiate add_solvent->initiate prepare_halide->initiate slow_addition Slowly Add Remaining Halide Solution initiate->slow_addition reflux Gentle Reflux (Often Self-Sustaining Initially) slow_addition->reflux cool Cool to Desired Reaction Temperature for Subsequent Step reflux->cool

Typical workflow for Grignard reagent formation.
Ortho-Lithiation and Benzyne Formation

Directed ortho-lithiation is a powerful tool for C-H functionalization. With this compound, the fluorine atom can direct lithiation to the adjacent C3 position. However, under certain conditions, elimination of lithium bromide can lead to the formation of a highly reactive benzyne intermediate.

Troubleshooting Guide: Lithiation Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Lithiated Product - Incorrect lithiation agent or temperature- Competing halogen-metal exchange- Use a strong, non-nucleophilic base like LDA or a Schlosser base (n-BuLi/t-BuOK) at low temperatures (e.g., -78 °C).[9]- To favor C-H activation over Br-Li exchange, a directed ortho-lithiation strategy is preferred.
Formation of Benzyne-Derived Products (e.g., from trapping agents) - Elimination of LiBr from a lithiated intermediate- Maintain very low reaction temperatures to disfavor the elimination pathway. Benzyne formation is more likely at higher temperatures.
Lack of Regioselectivity - Multiple acidic protons or reactive sites- The fluorine atom is a strong ortho-directing group, favoring lithiation at the C3 position.[9]

II. Frequently Asked Questions (FAQs)

Q1: In a Suzuki coupling with this compound, which bromine is more likely to react first?

A1: The bromine at the 4-position is generally more reactive towards oxidative addition in a palladium-catalyzed Suzuki coupling. This is due to a combination of electronic and steric factors. The fluorine atom's electron-withdrawing inductive effect makes the entire ring more electron-poor and thus more susceptible to oxidative addition. However, the para-position (C4) is typically more activated than the ortho-position (C2) in such systems.

Q2: How can I minimize the formation of the homocoupled biphenyl product during a Grignard reaction?

A2: The formation of the Wurtz-type homocoupled product (e.g., 2,2',4,4'-tetrabromo-1,1'-bifluorophenyl) can be minimized by the slow addition of the this compound solution to the suspension of magnesium. This maintains a low concentration of the aryl halide, favoring the reaction with the magnesium surface over coupling with an already formed Grignard reagent.[8]

Q3: I am observing a significant amount of dehalogenation in my Suzuki reaction. What are the first troubleshooting steps I should take?

A3: First, ensure your reaction is under a strictly inert atmosphere and that your solvents and reagents are anhydrous, as water can be a proton source. If dehalogenation persists, consider changing your ligand to one that promotes faster reductive elimination, such as a bulky, electron-rich phosphine ligand. You can also try lowering the reaction temperature or using a milder base.[3][10]

Q4: Under what conditions should I be concerned about benzyne formation when using this compound?

A4: Benzyne formation becomes a significant possibility when treating this compound with strong bases, particularly organolithium reagents, at temperatures above -78 °C. If your reaction involves lithiation and you are not working at cryogenic temperatures, or if you are using a very strong, non-nucleophilic base, the potential for elimination to form a bromofluorobenzyne intermediate should be considered.

III. Experimental Protocols

General Protocol for Regioselective Mono-Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle

cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)L_n-Ar' Transmetalation->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) ArBOH2->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 2,4-Dibromo-1-fluorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dibromo-1-fluorobenzene and its reaction products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound reaction products.

Problem 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or too nonpolar, resulting in the product remaining on the column.

  • Column Overloading: Exceeding the binding capacity of the stationary phase can lead to poor separation and co-elution of the product with impurities.

  • Product Instability: The product may be degrading on the silica gel, which can be slightly acidic.

  • Incomplete Elution: The elution may have been stopped prematurely, leaving the product on the column.

Solutions:

  • TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, petroleum ether/ethyl acetate) to identify the optimal eluent for separation.

  • Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Deactivate Silica Gel: If the product is acid-sensitive, the silica gel can be deactivated by treating it with a solution of triethylamine in the eluent.

  • Thorough Elution: Continue eluting the column with a more polar solvent after the main product fraction has been collected to ensure all the product has been recovered.

Problem 2: Product Fails to Crystallize During Recrystallization

Possible Causes:

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the product may be too soluble in it.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation.

  • "Oiling Out": The product may be melting in the hot solvent rather than dissolving, and then separating as an oil on cooling.

Solutions:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, or a solvent pair like ethanol/water) to find a solvent in which the product is soluble when hot and insoluble when cold.

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.

  • Solvent Pairs: If a single solvent is not effective, use a miscible solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: Common impurities include unreacted starting materials, such as 1-fluoro-4-bromobenzene, and over-brominated byproducts like 1,2,4-tribromo-5-fluorobenzene. Positional isomers of dibromofluorobenzene can also be present.

Q2: How can I effectively separate positional isomers of dibromofluorobenzene?

A2: The separation of positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) can provide better resolution than standard silica gel column chromatography.[1][2] Careful selection of the mobile phase is crucial and often requires methodical optimization.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point for silica gel column chromatography is a nonpolar solvent system. Based on procedures for similar compounds, a mixture of petroleum ether and ethyl acetate in a high ratio of petroleum ether (e.g., 99:1) is a reasonable starting point.[3] The polarity can be gradually increased by increasing the proportion of ethyl acetate.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: Ethanol is a commonly used solvent for the recrystallization of similar aromatic compounds.[4] A solvent pair, such as ethanol and water, can also be effective. The ideal solvent or solvent system should be determined experimentally on a small scale.

Q5: How can I assess the purity of my final product?

A5: The purity of the purified this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information about their molecular weight and fragmentation patterns, which helps in identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for quantifying the purity of the product and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the desired product and identify any isomeric or structural impurities.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Dibrominated Aromatic Compounds.

Compound TypeStationary PhaseEluent SystemTypical Ratio (v/v)
Dibromobenzene derivativesSilica GelPetroleum Ether / Ethyl Acetate99:1 to 95:5
Dibrominated Phenyl EthersSilica GelHexane / Ethyl Acetate (gradient)Start with 100% Hexane, gradually increase Ethyl Acetate

Table 2: Common Solvents for Recrystallization of Brominated Aromatic Compounds.

SolventPropertiesTypical Application
EthanolGood solubility at high temperatures, poor at low temperatures for many aromatics.General purpose recrystallization.
MethanolSimilar to ethanol, but more polar.Can be effective for slightly more polar compounds.
HexaneNonpolar solvent.Useful for nonpolar compounds.
Ethanol/WaterSolvent pair.Allows for fine-tuning of solvent polarity for optimal crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate this compound from less polar and more polar impurities.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (60-120 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent) and load it carefully onto the top of the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with 100% petroleum ether.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 0.5%, then 1%, 2%, etc.).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (if using a solvent pair)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_workup Aqueous Work-up cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis synthesis Crude Reaction Mixture (this compound + Impurities) washing Washing with Na₂SO₃/Water synthesis->washing Initial Purification drying Drying over Na₂SO₄ washing->drying filtration Filtration drying->filtration column_prep Column Packing (Silica Gel) filtration->column_prep Primary Purification loading Sample Loading column_prep->loading elution Gradient Elution (Petroleum Ether/Ethyl Acetate) loading->elution collection Fraction Collection & TLC Analysis elution->collection dissolution Dissolution in Hot Ethanol collection->dissolution Final Purification cooling Slow Cooling & Crystallization dissolution->cooling isolation Vacuum Filtration & Washing cooling->isolation drying_final Drying isolation->drying_final analysis GC-MS / HPLC / NMR drying_final->analysis pure_product Pure this compound analysis->pure_product Verification

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Solution Pathway start Low Purity after Initial Purification check_tlc Analyze crude product by TLC start->check_tlc isomers Isomers Suspected? check_tlc->isomers other_impurities Other Impurities Present? check_tlc->other_impurities hplc Optimize HPLC Separation isomers->hplc Yes column Optimize Column Chromatography (Gradient, Stationary Phase) isomers->column No other_impurities->column Yes recrystallization Perform Recrystallization other_impurities->recrystallization Minor Impurities end Achieve Desired Purity hplc->end column->recrystallization Further Purification column->end If Sufficiently Pure recrystallization_solvent Screen Recrystallization Solvents recrystallization->recrystallization_solvent If Fails recrystallization->end recrystallization_solvent->recrystallization

Caption: A troubleshooting decision tree for purifying this compound products.

References

identifying and removing impurities from 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-1-fluorobenzene. The information is designed to help identify and remove impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in this compound typically arise from its synthesis, which often involves the bromination of a fluorobenzene precursor.[1][2] Potential impurities include:

  • Isomeric Impurities: Other dibromofluorobenzene isomers such as 1,4-Dibromo-2-fluorobenzene, 1,3-Dibromo-2-fluorobenzene, and 2,5-Dibromo-1-fluorobenzene. The directing effects of the fluorine and bromine substituents on the aromatic ring can lead to the formation of these isomers.

  • Monobrominated Species: Incomplete bromination can result in the presence of monobromofluorobenzene isomers (e.g., 2-bromo-1-fluorobenzene, 4-bromo-1-fluorobenzene).

  • Polybrominated Species: Over-bromination can lead to the formation of tribromofluorobenzene or other polybrominated species.

  • Starting Materials: Residual unreacted starting materials, such as 1-fluoro-4-bromobenzene or other precursors.

  • Solvent Residues: Residual solvents from the synthesis and purification process.

Q2: What analytical techniques are recommended for identifying impurities in this compound?

A2: Several analytical techniques can be used to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating volatile impurities and identifying them based on their mass spectra. It is suitable for detecting isomeric and other organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are powerful tools for structural elucidation of the main compound and its impurities.[3] Characteristic chemical shifts and coupling patterns can help identify isomers and other structurally related impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and quantify the purity of the main component.

Q3: What are the typical purity specifications for commercially available this compound?

A3: Commercially available this compound is typically offered at different purity grades. The most common specifications are summarized in the table below.

Purity SpecificationAnalytical MethodCommon Application
>97%Gas Chromatography (GC)General synthetic use
>98%Gas Chromatography (GC)Pharmaceutical intermediates, materials science[4]
>99%Gas Chromatography (GC)Advanced applications requiring high purity

Troubleshooting Guides

This section provides a systematic approach to identifying and removing impurities from this compound.

Logical Workflow for Impurity Identification and Removal

workflow cluster_start cluster_analysis Impurity Identification cluster_decision cluster_purification Purification Strategy cluster_end start Crude or Commercial This compound analytical_chem Purity Analysis (GC-MS, NMR, HPLC) start->analytical_chem Analyze sample purity_check Purity Meets Specification? analytical_chem->purity_check Evaluate results purification_method Select Purification Method purity_check->purification_method No end_product Purified Product purity_check->end_product Yes distillation Fractional Distillation purification_method->distillation For volatile impurities with different boiling points chromatography Silica Gel Chromatography purification_method->chromatography For isomeric and non-volatile impurities recrystallization Recrystallization purification_method->recrystallization If compound is solid at room temperature end_analysis Final Purity Analysis distillation->end_analysis chromatography->end_analysis recrystallization->end_analysis end_analysis->purity_check Re-evaluate

Caption: Workflow for identifying and removing impurities from this compound.

Experimental Protocols

Fractional distillation is effective for separating impurities with significantly different boiling points from this compound (boiling point: 214-216 °C at 756 mmHg).[5]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to enhance separation efficiency. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Procedure:

    • Place the impure this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Gradually heat the flask.

    • Collect and discard the initial fraction, which may contain lower-boiling impurities.

    • Carefully collect the fraction that distills at the boiling point of this compound (214-216 °C at atmospheric pressure, or at a lower temperature under vacuum).

    • Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities.

  • Troubleshooting:

    • Poor Separation: Increase the length or efficiency of the fractionating column. For high-boiling impurities, consider vacuum distillation to lower the boiling points and prevent thermal decomposition.

    • Bumping: Ensure adequate stirring or the presence of fresh boiling chips.

This technique is highly effective for separating isomeric impurities and non-volatile byproducts.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system. A common starting point is a non-polar solvent like hexane, gradually increasing the polarity with a solvent such as ethyl acetate or dichloromethane if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting:

  • Poor Separation: Optimize the solvent system for elution. A less polar solvent system will generally provide better separation of non-polar compounds.

  • Compound Cracks on Column: Ensure the silica gel is of good quality and the solvent is dry.

If the this compound sample is a solid at room temperature or can be solidified, recrystallization can be an effective purification method. Since this compound is a liquid at room temperature, this method is generally not applicable unless it forms a solid derivative. However, for solid impurities, it might be used to purify the liquid by cooling and decanting. A more relevant application would be for a solid isomer like 1,4-Dibromo-2-fluorobenzene (m.p. 33-36 °C).

Methodology for a Solid Isomer (e.g., 1,4-Dibromo-2-fluorobenzene):

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic halides include ethanol, methanol, or a mixture of solvents like ethanol/water.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting:

  • No Crystals Form: The solution may be too dilute; evaporate some solvent and try again. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Oiling Out: The compound may be melting before it dissolves. Add more solvent or switch to a lower-boiling solvent.

Quantitative Data Summary

The following table summarizes the expected purity levels after applying different purification techniques. The actual purity will depend on the nature and concentration of the initial impurities.

Purification MethodTypical Purity AchievedNotes
Fractional Distillation98-99.5%Effective for impurities with different boiling points.
Silica Gel Chromatography>99%Excellent for removing isomeric and non-volatile impurities.
Recrystallization (for solid isomers)>99.5%Can yield very high purity for crystalline solids.

Visualization of Key Concepts

Workflow for Purification Method Selection

purification_selection start Impure this compound impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type volatile_check Impurities have different boiling points? impurity_type->volatile_check isomer_check Isomeric or non-volatile impurities present? volatile_check->isomer_check No distillation Fractional Distillation volatile_check->distillation Yes solid_check Is the target compound or impurity a solid? isomer_check->solid_check No chromatography Silica Gel Chromatography isomer_check->chromatography Yes recrystallization Recrystallization solid_check->recrystallization Yes end_product Purified Product solid_check->end_product No - consider other methods distillation->end_product chromatography->end_product recrystallization->end_product

Caption: Decision tree for selecting a suitable purification method.

References

preventing dehalogenation of 2,4-Dibromo-1-fluorobenzene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dibromo-1-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

A1: Dehalogenation is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of bromofluorobenzene or fluorobenzene as byproducts. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the similar physical properties of the dehalogenated byproducts to the starting material and desired product.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species. These species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can generate Pd-H through β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially with traces of water) are common culprits.

  • Reagents: Boronic acids in Suzuki couplings can sometimes contain trace amounts of borane (B-H) species. Similarly, certain amines in Buchwald-Hartwig aminations can contribute to the formation of hydride intermediates.

Q3: How does the reactivity of the two bromine atoms in this compound differ?

A3: The bromine atom at the C4 position (para to the fluorine) is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine at the C2 position (ortho to the fluorine). This is due to a combination of steric and electronic factors. The fluorine atom is an ortho, para-director, but its inductive electron-withdrawing effect can influence the electron density at the adjacent C2 position. The greater steric hindrance at the C2 position also disfavors oxidative addition. This differential reactivity can be exploited for selective mono-functionalization at the C4 position.

Q4: Can dehalogenation occur during Grignard reagent formation or ortho-lithiation?

A4: Yes. During Grignard formation, side reactions such as Wurtz-type coupling are common, and if any protic source is present, the highly basic Grignard reagent will be quenched, leading to a dehalogenated product. In ortho-lithiation reactions using organolithium reagents, if conditions are not carefully controlled, metal-halogen exchange can compete with deprotonation, especially at the more reactive C4-Br bond, which can subsequently be protonated during workup to yield a dehalogenated product.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki Coupling

If you are observing significant amounts of 4-bromo-1-fluorobenzene or 1-fluorobenzene in your Suzuki coupling reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki Coupling

start High Dehalogenation in Suzuki Coupling catalyst Optimize Catalyst and Ligand start->catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos) base Change Base catalyst->base Switch to weaker, non-nucleophilic inorganic bases (K3PO4, Cs2CO3) solvent Modify Solvent base->solvent Use anhydrous, non-protic solvents (Toluene, Dioxane) temp Lower Reaction Temperature solvent->temp Run reaction at the lowest effective temperature reagents Check Reagent Quality temp->reagents Ensure high purity of boronic acid outcome Reduced Dehalogenation Increased Product Yield reagents->outcome

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Data on Suzuki Coupling of Dihaloarenes (Representative Data)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012ModerateSignificant
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene8018HighMinimal
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane9024HighLow

Note: This data is compiled from literature on similar dihaloarene substrates and serves to illustrate general trends.

Issue 2: Dehalogenation in Buchwald-Hartwig Amination

Dehalogenation can also be a significant issue in C-N bond formation reactions.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start High Dehalogenation in Buchwald-Hartwig ligand Select Appropriate Ligand start->ligand Use bulky, electron-rich biaryl phosphines (e.g., Xantphos, RuPhos) base Optimize Base ligand->base Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) solvent Choose Anhydrous Solvent base->solvent Employ aprotic solvents (Toluene, THF) temp_time Control Temperature & Time solvent->temp_time Run at lower temperatures and monitor reaction to avoid prolonged heating outcome Minimized Dehalogenation Higher Amine Yield temp_time->outcome

Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.

Data on Buchwald-Hartwig Amination of Dihaloarenes (Representative Data)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene10018ModerateSignificant
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane9024HighLow
3XPhos Pd G3 (2)-K₃PO₄ (2)THF8016HighMinimal

Note: This data is compiled from literature on similar dihaloarene substrates and serves to illustrate general trends.

Issue 3: Low Yield and Side Products in Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be challenging.

Troubleshooting Guide for Grignard Reagent Formation

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer)- Wet glassware or solvent- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.- Flame-dry all glassware and use anhydrous solvents.
Low yield of Grignard reagent - Incomplete reaction- Quenching by moisture or protic impurities- Ensure efficient stirring and sufficient reaction time.- Maintain strict anhydrous conditions.
Formation of Wurtz coupling byproduct - High local concentration of the aryl halide- Add the this compound solution slowly to the magnesium suspension.
Dehalogenation - Presence of protic impurities- Use rigorously dried solvents and reagents.

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling at the C4-Position

This protocol is designed to favor the selective coupling at the more reactive C4-bromine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol employs conditions known to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, add this compound, XPhos Pd G3, and NaOtBu to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox (if used), and add the amine followed by degassed toluene via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by flash chromatography.

Protocol 3: Grignard Reagent Formation

This protocol is optimized to minimize side reactions.

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous THF

  • Iodine crystal (catalytic)

  • Three-neck round-bottom flask, dropping funnel, and condenser

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. Gentle warming may be required to initiate the reaction (disappearance of iodine color).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation.

  • The resulting Grignard reagent should be used immediately in the subsequent reaction.

Disclaimer: The provided protocols and data are intended as a guide. Optimization for specific substrates and reaction scales may be necessary. Always perform a thorough risk assessment before conducting any chemical reaction.

Technical Support Center: Optimizing Catalyst Loading for 2,4-Dibromo-1-fluorobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions involving 2,4-Dibromo-1-fluorobenzene. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges with this substrate stem from its di-halogenated nature, which can lead to issues with selectivity (mono- versus di-substitution) and reactivity. The presence of two bromine atoms allows for sequential or double coupling, and controlling the reaction to achieve the desired product can be difficult. Additionally, as with many cross-coupling reactions, catalyst deactivation, low yields, and the formation of byproducts like homocoupled products are common hurdles.[1][2]

Q2: How does catalyst loading impact the yield and selectivity of the reaction?

A2: Catalyst loading is a critical parameter that directly influences reaction kinetics, yield, and selectivity. Insufficient catalyst loading can lead to sluggish or incomplete reactions and low yields.[3] Conversely, excessively high catalyst loading can increase the rate of side reactions, lead to the formation of palladium black (catalyst decomposition), and increase the cost of the synthesis.[4] For substrates like this compound, catalyst loading can also affect the selectivity between mono- and di-arylation.

Q3: Which palladium catalyst system is recommended for the cross-coupling of this compound?

A3: For challenging substrates, modern catalyst systems are often more effective than traditional ones like Pd(PPh₃)₄.[4] The use of pre-catalysts such as those from the Buchwald or PEPPSI series can provide more reliable generation of the active Pd(0) species.[5] The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[6]

Q4: How can I minimize the formation of homocoupling byproducts?

A4: Homocoupling, particularly of the boronic acid reagent in Suzuki couplings, is often promoted by the presence of oxygen.[6] To minimize this side reaction, it is essential to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][6]

Q5: Is it possible to selectively couple at one of the bromine positions?

A5: Achieving regioselectivity in the cross-coupling of dihalogenated benzenes can be challenging. The relative reactivity of the two bromine atoms in this compound is similar, but subtle electronic and steric differences can be exploited. Careful optimization of the catalyst system, ligand, and reaction conditions may allow for preferential coupling at one position.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Potential Causes:

  • Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. Phosphine ligands are susceptible to oxidation.[4]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.[3]

  • Poorly Degassed Reaction Mixture: The presence of oxygen can deactivate the Pd(0) catalyst.[6]

  • Low Reaction Temperature: The temperature may be insufficient to promote the oxidative addition step, which is often rate-limiting.[4]

Solutions:

  • Use a fresh batch of palladium precursor and ligand. Consider using a more stable pre-catalyst.[5]

  • Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).

  • Ensure rigorous degassing of solvents and the reaction vessel (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas).[6]

  • Gradually increase the reaction temperature.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Potential Causes:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to aggregation and precipitation as palladium black.

  • High Temperatures: Prolonged heating at elevated temperatures can accelerate catalyst decomposition.[4]

  • Ligand Dissociation: If the phosphine ligand dissociates, the unstable Pd(0) species can aggregate.

Solutions:

  • Implement rigorous degassing procedures.

  • Optimize the reaction to run at the lowest effective temperature.

  • Use bulky, electron-rich ligands to form more stable palladium complexes. Consider increasing the ligand-to-palladium ratio.

Issue 3: Low Yield of Desired Product with Consumption of Starting Material

Potential Causes:

  • Side Reactions: Competing reactions such as homocoupling of the coupling partner or protodeboronation of the boronic acid (in Suzuki reactions) can consume reagents.[1][4]

  • Di-substitution: In the case of this compound, the desired mono-coupled product may be reacting further to form a di-substituted byproduct.

Solutions:

  • Ensure a strictly inert atmosphere to minimize oxygen-mediated homocoupling.[6]

  • In Suzuki reactions, consider using a more stable boronic ester (e.g., a pinacol ester) to reduce protodeboronation.[6]

  • To favor mono-substitution, use a stoichiometric amount of the coupling partner (1.0-1.2 equivalents).

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This table presents representative data to illustrate the general trends in optimizing catalyst loading. Actual results will vary depending on the specific reaction conditions, ligands, and bases used.

EntryPd(OAc)₂ (mol%)SPhos (mol%)Yield of Mono-arylated Product (%)Yield of Di-arylated Product (%)
10.51.035<5
21.02.06510
32.0 4.0 85 12
43.06.08215
55.010.075 (with catalyst decomposition)18

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for the specific arylboronic acid used.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[7]

  • Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes by performing at least three vacuum/backfill cycles.[4]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.[7]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions increase_catalyst Increase Catalyst Loading check_conditions->increase_catalyst side_reactions Significant Side Reactions Observed check_conditions->side_reactions If starting material is consumed optimize_ligand Optimize Ligand increase_catalyst->optimize_ligand optimize_base Optimize Base/Solvent optimize_ligand->optimize_base success Successful Reaction optimize_base->success troubleshoot_side_reactions Address Side Reactions (e.g., Homocoupling, Di-substitution) side_reactions->troubleshoot_side_reactions troubleshoot_side_reactions->optimize_ligand Catalyst_Optimization_Pathway cluster_0 Catalyst System cluster_1 Reaction Outcome catalyst_loading Catalyst Loading (mol%) yield Yield catalyst_loading->yield selectivity Selectivity (Mono/Di) catalyst_loading->selectivity ligand_choice Ligand Choice ligand_choice->yield ligand_choice->selectivity pd_source Palladium Source pd_source->yield side_products Side Products yield->side_products selectivity->side_products

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-1-fluorobenzene. The following sections address common issues related to solvent effects in key reactions such as Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Regioselective Lithiation.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: The optimal solvent for SNAr reactions depends on the nucleophile and the desired reactivity. Generally, polar aprotic solvents like DMSO, DMF, and NMP are preferred as they effectively solvate the cationic species and do not strongly solvate the nucleophile, thus increasing its reactivity. For reactions with amines, polar protic solvents such as ethanol can also be used, although reaction rates may be slower. It is recommended to screen a few solvents to determine the best conditions for your specific transformation.

Q2: How does the choice of solvent affect the regioselectivity of Suzuki-Miyaura cross-coupling with this compound?

A2: In this compound, the bromine at the 4-position is generally more reactive towards Suzuki-Miyaura coupling than the bromine at the 2-position due to reduced steric hindrance. The choice of solvent can influence this selectivity. Nonpolar aprotic solvents like toluene and dioxane often favor coupling at the less hindered position. Polar solvents can sometimes alter the selectivity profile, although this is highly dependent on the specific catalyst and ligand system employed. A solvent screen is advisable to optimize for the desired mono- or di-arylated product.

Q3: I am observing low yields in my Suzuki-Miyaura reaction. Could the solvent be the issue?

A3: Yes, the solvent system is a critical factor for successful Suzuki-Miyaura couplings. A common issue is poor solubility of the reactants or the base. Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Insufficient water can lead to a heterogeneous mixture and slow reaction rates. Conversely, too much water can lead to hydrolysis of the boronic acid. The optimal solvent ratio should be determined empirically.

Q4: What is the recommended solvent for the regioselective lithiation of this compound?

A4: For regioselective lithiation, ethereal solvents are typically used. Tetrahydrofuran (THF) is a common choice as it is a good coordinating solvent that can help to stabilize the organolithium intermediate. The fluorine atom is a strong ortho-directing group, and lithiation is expected to occur at the C3 position. The low temperatures required for these reactions (-78 °C) are more easily maintained in solvents like THF.

Q5: Can I use a single solvent for both the lithiation and subsequent electrophilic quench?

A5: Generally, yes. The lithiation is performed in an ethereal solvent like THF, and the electrophile is then added to the same reaction mixture. It is crucial to ensure that the electrophile is soluble and stable in the chosen solvent at the reaction temperature.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Problem Possible Cause Troubleshooting Steps
Low or No Reaction 1. Solvent is not polar enough: Inadequate stabilization of the Meisenheimer complex. 2. Poor solubility of reactants: Nucleophile or substrate not fully dissolved. 3. Protic solvent deactivating the nucleophile: Hydrogen bonding to the nucleophile reduces its reactivity.1. Switch to a more polar aprotic solvent (e.g., DMSO, DMF). 2. Use a co-solvent to improve solubility. 3. If using a protic solvent, consider switching to a polar aprotic one, or use a stronger base to deprotonate the nucleophile in situ.
Side Product Formation 1. Reaction with the solvent: Some solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. 2. Di-substitution: Both bromine atoms are substituted.1. Use a more stable solvent like DMSO or NMP, or lower the reaction temperature. 2. Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC or LC-MS to stop it after the desired mono-substitution.
Suzuki-Miyaura Cross-Coupling
Problem Possible Cause Troubleshooting Steps
Low Yield 1. Inappropriate solvent mixture: Poor solubility of the base or reactants. 2. Protodeboronation of the boronic acid: Decomposition of the boronic acid, often exacerbated by excess water or high temperatures. 3. Catalyst deactivation: The solvent may not be adequately stabilizing the palladium catalyst.1. Screen different solvent/water ratios (e.g., 4:1, 3:1, 2:1 Dioxane/H₂O). 2. Use a less aqueous solvent system or a different base (e.g., K₃PO₄). Ensure the reaction is properly degassed. 3. Add a ligand that is more soluble and stable in the chosen solvent.
Poor Regioselectivity 1. Solvent influencing oxidative addition: The polarity of the solvent can affect the relative rates of oxidative addition at the C2 and C4 positions.[1][2] 2. High temperature: May lead to loss of selectivity.1. Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF). 2. Attempt the reaction at a lower temperature, which may require a more active catalyst system.
Homocoupling of Boronic Acid 1. Presence of oxygen: Leads to oxidative homocoupling. 2. Inefficient transmetalation: Can favor the homocoupling pathway.1. Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). 2. The choice of solvent can influence the rate of transmetalation. A solvent screen may be beneficial.
Regioselective Lithiation
Problem Possible Cause Troubleshooting Steps
No Lithiation 1. Incorrect solvent: Non-coordinating solvents (e.g., hexanes) are generally poor for directed ortho-lithiation without a strong chelating agent. 2. Temperature too high: The organolithium reagent may be unstable at higher temperatures.1. Use a coordinating solvent such as THF or Diethyl Ether. 2. Maintain the reaction temperature at -78 °C.
Mixture of Regioisomers 1. Solvent not providing sufficient selectivity: The coordinating ability of the solvent can influence the direction of lithiation. 2. Temperature fluctuations: Allowing the reaction to warm up can lead to equilibration and loss of selectivity.1. While THF is standard, consider other ethereal solvents like 2-MeTHF which can sometimes offer different selectivity. 2. Ensure strict temperature control throughout the addition of the organolithium reagent and the electrophile.
Low Yield of Quenched Product 1. Poor solubility of the electrophile: The electrophile may not be soluble at -78 °C in the reaction solvent. 2. Side reaction with the solvent: The aryllithium intermediate can react with THF, especially if allowed to warm.1. Add the electrophile as a solution in the reaction solvent. If solubility is still an issue, a co-solvent might be necessary, but its compatibility with the organolithium must be verified. 2. Add the electrophile as soon as the lithiation is complete and avoid letting the reaction mixture warm up before the quench.

Data Presentation

Table 1: Illustrative Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) of this compound with Morpholine
EntrySolventTemperature (°C)Time (h)Yield of Mono-substituted Product (%)
1Toluene11024< 5
2THF662415
3Ethanol781845
4DMF100685
5DMSO100492

Note: This data is illustrative and based on general principles of SNAr reactions. Optimal conditions may vary.

Table 2: Illustrative Solvent Effects on Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
EntrySolvent SystemBaseTemperature (°C)Ratio of 4-Aryl to 2-Aryl ProductCombined Yield (%)
1Toluene/H₂O (4:1)K₂CO₃9010 : 175
2Dioxane/H₂O (3:1)K₂CO₃908 : 188
3DMF/H₂O (5:1)Cs₂CO₃1005 : 182
4THF/H₂O (4:1)K₃PO₄669 : 165

Note: This data is illustrative. The selectivity and yield are highly dependent on the catalyst, ligand, and specific reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination)
  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMSO, 5 mL per mmol of substrate), add the amine nucleophile (1.1 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent system (e.g., Dioxane/H₂O, 3:1, 10 mL per mmol of substrate).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (Argon or Nitrogen).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Regioselective Lithiation and Electrophilic Quench
  • Dissolve this compound (1.0 equiv) in anhydrous THF (10 mL per mmol) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

SNAr_Workflow sub This compound reagents sub->reagents nuc Nucleophile nuc->reagents base Base base->reagents solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->reagents reaction Heating (e.g., 100 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Product purification->product

Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.

Suzuki_Workflow substrate This compound reagents substrate->reagents boronic_acid Arylboronic Acid boronic_acid->reagents catalyst Pd Catalyst catalyst->reagents base Base (e.g., K2CO3) base->reagents solvent Solvent/H2O (e.g., Dioxane/H2O) solvent->reagents reaction Inert Atmosphere Heating (e.g., 90 °C) reagents->reaction workup Workup & Extraction reaction->workup purification Purification workup->purification product Coupled Product purification->product Lithiation_Logic cluster_conditions Reaction Conditions start This compound lithiation Directed ortho-Lithiation at C3 (Adjacent to F) start->lithiation solvent Coordinating Solvent (e.g., THF) solvent->lithiation stabilizes temp Low Temperature (-78 °C) temp->lithiation prevents decomposition base n-BuLi base->lithiation intermediate Aryllithium Intermediate lithiation->intermediate quench Electrophilic Quench intermediate->quench electrophile Electrophile (E+) electrophile->quench product 3-Substituted Product quench->product

References

managing temperature control in 2,4-Dibromo-1-fluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-1-fluorobenzene. The focus is on the critical aspect of temperature control to ensure reaction success, selectivity, and safety.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial when working with this compound?

A1: Precise temperature control is paramount for several reasons. The molecule has two bromine atoms at positions 2 and 4, which can exhibit different reactivities depending on the reaction conditions. Temperature management is key to achieving regioselectivity, preventing unwanted side reactions such as benzyne formation, and controlling potentially exothermic processes.[1][2] For instance, in lithiation reactions, very low temperatures are required to form the stable lithio derivative, while warming the mixture can lead to the formation of benzynes.[3]

Q2: What are the primary reaction types involving this compound where temperature is a critical parameter?

A2: Temperature is a critical parameter in most reactions involving this substrate. The most common include:

  • Lithiation and Benzyne Formation: Typically requires cryogenic temperatures (e.g., -78 °C) for selective lithiation.[3][4]

  • Grignard Reagent Formation: This reaction is often exothermic and requires careful temperature management to prevent side reactions like Wurtz coupling.[5]

  • Suzuki-Miyaura Coupling: While some modern catalysts operate at room temperature, many systems require elevated temperatures for efficient coupling.[6][7]

  • Ullmann Coupling: Classic Ullmann reactions are known for requiring high temperatures, often around 200 °C.[8]

Q3: How does the choice of solvent affect temperature control in these reactions?

A3: The solvent choice is directly linked to temperature control. The solvent must be suitable for the desired temperature range, possessing a low enough freezing point for cryogenic reactions or a high enough boiling point for high-temperature couplings.[9] For example, tetrahydrofuran (THF) is common for low-temperature lithiations down to -78 °C.[3] In contrast, high-boiling point solvents like toluene or DMF are often used for cross-coupling reactions that require heating.[9] Furthermore, the solvent can influence reactivity; lithiation with butyllithium in THF can lead to more complex product mixtures compared to reactions in diethyl ether–hexane at the same temperature.[3]

Q4: What are the recommended methods for monitoring and maintaining the temperature of a reaction?

A4: Accurate temperature monitoring is essential. Direct sensor contact with the reaction is ideal but can be problematic.[10] Standard methods include using a calibrated thermometer or thermocouple placed within the reaction mixture. For maintaining temperature, common laboratory setups include:

  • Cooling: Ice-water baths (0 °C), dry ice/acetone baths (approx. -78 °C), and cryocoolers.

  • Heating: Water baths, oil baths, heating mantles, and aluminum heating blocks. These provide more uniform heating than a hot plate alone. For specialized applications like PCR, temperature-sensitive fluorescent dyes can be used for precise monitoring.[10]

Troubleshooting Guides

This section addresses specific issues encountered during common reactions with this compound.

Lithiation & Benzyne Formation

Q: My lithiation reaction at the 2-position resulted in a low yield and a complex mixture of byproducts. What went wrong? A: This often points to a loss of temperature control.

  • Possible Cause: The reaction temperature may have risen above the stability threshold of the aryllithium intermediate (typically stable at or below -75 °C).[4]

  • Solution: Ensure your cryogenic bath (e.g., dry ice/acetone) is well-maintained. Add the butyllithium reagent slowly and dropwise to the cooled solution of this compound to dissipate the heat of reaction. Using THF as a solvent with butyllithium at -78 °C can sometimes lead to more complex mixtures through autometallation.[3]

Q: I am trying to generate a benzyne intermediate to trap with furan, but the yield is poor. How can I optimize this? A: Benzyne formation from the lithiated intermediate is temperature-dependent.

  • Possible Cause: The reaction mixture was not warmed sufficiently after the initial low-temperature lithiation step.

  • Solution: After forming the lithiated species at low temperature (e.g., -78 °C), the reaction must be warmed to allow the elimination of lithium bromide to form the benzyne.[3] Monitor the reaction carefully during warming, as benzynes are highly reactive.

Grignard Reagent Formation

Q: My attempt to form the Grignard reagent was violently exothermic and produced a dark tarry substance. A: This indicates an uncontrolled exothermic reaction.

  • Possible Cause: The initiation of Grignard formation can be highly exothermic.[5] Adding the this compound too quickly leads to a rapid temperature increase and decomposition.

  • Solution: Initiate the reaction with a small amount of the aryl bromide. Once initiated, cool the flask in an ice bath (0 °C) and add the remaining aryl bromide solution dropwise from an addition funnel to maintain a steady, controllable reflux.[5]

Q: The yield of my Grignard reagent is low, and I've isolated a significant amount of a homocoupled biaryl product. A: This is likely due to the Wurtz coupling side reaction.

  • Possible Cause: A high local concentration of the aryl bromide in the presence of the newly formed Grignard reagent.

  • Solution: Add the this compound solution slowly and with vigorous stirring to the magnesium turnings. This ensures that the aryl bromide reacts with the magnesium before it can couple with the Grignard reagent.[5]

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction shows very low conversion of the starting material. A: Low conversion is a common issue that can often be traced back to temperature.

  • Possible Cause: The reaction temperature is too low for the chosen catalyst system.

  • Solution: While some modern palladium catalysts are highly active at room temperature, many require heating to achieve a reasonable reaction rate.[6][7] Gradually increase the reaction temperature (e.g., to 80-100 °C) and monitor the progress by TLC or GC.[9] Ensure your catalyst and base are active and the solvent is properly degassed.

Ullmann Coupling

Q: My classic Ullmann coupling reaction to form a biaryl product is not working. A: Traditional Ullmann couplings are known for their demanding temperature requirements.

  • Possible Cause: The reaction temperature is insufficient to promote the copper-mediated coupling.

  • Solution: Classic Ullmann reactions often require very high temperatures, sometimes as high as 200 °C, using an excess of copper powder.[8] Ensure your heating apparatus can safely and consistently reach the required temperature. Alternatively, consider exploring modern, ligand-assisted Ullmann-type reactions that can proceed at more moderate temperatures (e.g., 70-100 °C).[8]

Data Presentation

Table 1: Recommended Temperature Ranges for Key Reactions

Reaction TypeReagentsSolventTemperature RangeNotes
Lithiation n-BuLi or LDATHF or Diethyl Ether-78 °C to -75 °CStrict temperature control is critical to prevent side reactions.[3][4]
Benzyne Formation n-BuLi, FuranTHF-78 °C, then warmThe warming step is necessary to induce elimination after initial lithiation.[3]
Grignard Formation Mg turningsTHF or Diethyl Ether0 °C to RefluxThe reaction is exothermic; cooling is often required during addition.[5]
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseToluene, Dioxane, or Water/Solvent mixRoom Temp. to 100 °COptimal temperature is highly dependent on the specific catalyst and substrates used.[6][11]
Ullmann Coupling Copper powderDMF or neat150 °C to >200 °CClassic conditions require high temperatures; modern catalysts can lower this.[8]

Experimental Protocols

Protocol 1: Low-Temperature Lithiation of this compound
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: Under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add n-butyllithium (1.0 equiv.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. The resulting aryllithium species is now ready for quenching with an electrophile at this low temperature.

Protocol 2: Controlled Formation of (2,4-Dibromo-1-fluorophenyl)magnesium bromide
  • Apparatus Setup: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv.).

  • Activation: Add a single crystal of iodine to the flask and gently warm with a heat gun under nitrogen until violet vapors are observed. Allow to cool.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of this solution to the magnesium. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color.[5]

  • Addition & Control: Once the reaction starts, begin a slow, dropwise addition of the remaining aryl bromide solution, using an ice bath to maintain a gentle reflux and control the exotherm.[5]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low or No Product check_temp Is Temperature Optimal? start->check_temp check_reagents Are Reagents Active & Pure? check_temp->check_reagents Yes temp_no Adjust Temperature (Increase or Decrease) check_temp->temp_no No check_conditions Are Conditions Anhydrous/Inert? check_reagents->check_conditions Yes reagents_no Use Fresh/Purified Reagents check_reagents->reagents_no No check_time Is Reaction Time Sufficient? check_conditions->check_time Yes conditions_no Dry Solvents & Glassware, Purge with N2/Ar check_conditions->conditions_no No time_no Increase Reaction Time, Monitor by TLC/GC check_time->time_no No success Problem Solved check_time->success Yes temp_no->success reagents_no->success conditions_no->success time_no->success

Caption: A general troubleshooting decision tree for reactions resulting in low product yield.

G cluster_low_temp Low Temperature Pathway cluster_high_temp Warming / High Temperature Pathway reactant This compound lithiation Lithiation (e.g., n-BuLi, -78°C) reactant->lithiation stable_intermediate Stable Aryllithium Intermediate lithiation->stable_intermediate quench Quench with Electrophile (E+) stable_intermediate->quench warming Warming stable_intermediate->warming Heat product1 2-E-4-Bromo-1-fluorobenzene quench->product1 benzyne Benzyne Formation (Elimination of LiBr) warming->benzyne trapping Trapping Agent (e.g., Furan) benzyne->trapping product2 Diels-Alder Adduct trapping->product2

Caption: Temperature-dependent reaction pathways for lithiated this compound.

References

Technical Support Center: Grignard Formation with 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the formation of a Grignard reagent from 2,4-Dibromo-1-fluorobenzene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is the most common issue in Grignard reactions. The primary culprit is typically the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying at >120°C for several hours and cooling under an inert gas stream. Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous.

  • Activate the Magnesium: The MgO layer must be disrupted to expose a fresh magnesium surface. Several methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. You can also briefly grind the turnings in a dry mortar and pestle inside a glovebox.

    • Chemical Activation: Use a small amount of an activating agent. Common activators include:

      • Iodine: A small crystal of iodine added to the magnesium suspension will etch the surface. The disappearance of the purple/brown color is a good indicator of activation.

      • 1,2-Dibromoethane (DBE): A few drops of DBE will react with the magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, exposing a fresh surface.

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard solution can help initiate the reaction.

  • Initiation Temperature: Gentle warming of the flask can help to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.

  • Sonication: Placing the reaction flask in an ultrasonic bath can help to physically disrupt the MgO layer and promote initiation.

Q2: Which of the two bromine atoms in this compound is more likely to form the Grignard reagent?

A2: The formation of the Grignard reagent is selective. The reactivity of carbon-halogen bonds towards magnesium follows the order C-I > C-Br > C-Cl > C-F. Therefore, the Grignard reagent will form at one of the carbon-bromine bonds rather than the carbon-fluorine bond.

Between the two bromine atoms at the 2- and 4-positions, the regioselectivity can be influenced by electronic and steric factors. While the fluorine atom has an electron-withdrawing inductive effect that is strongest at the ortho (2-) position, potentially making that C-Br bond more polarized, steric hindrance from the adjacent fluorine atom may favor reaction at the less hindered para (4-) position. In many cases, the Grignard reagent is preferentially formed at the 4-position.

Q3: I am observing a low yield of my desired product after the Grignard reaction. What are the potential side reactions?

A3: Low yields can be attributed to several side reactions:

  • Wurtz Coupling: The formed Grignard reagent can react with the starting this compound to produce a homocoupled biphenyl derivative. This is more likely at higher concentrations and temperatures. To minimize this, use a slight excess of magnesium and add the aryl bromide slowly to the magnesium suspension.

  • Benzyne Formation: If the Grignard reagent forms at the 2-position (ortho to the fluorine), it can undergo elimination of MgBrF to form a highly reactive benzyne intermediate. This intermediate can then lead to various undesired byproducts. Performing the reaction at low temperatures (e.g., -20°C to -78°C) can help suppress this side reaction.

  • Reaction with Moisture or Oxygen: Grignard reagents are strong bases and are readily quenched by water or other protic sources. They also react with oxygen. Maintaining a strictly inert and anhydrous environment is crucial throughout the reaction.

Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?

A4: Visual cues for a successful Grignard formation include the disappearance of the magnesium turnings, a gentle reflux of the solvent (due to the exothermic nature of the reaction), and the formation of a cloudy, greyish-brown solution.

For quantitative analysis, the concentration of the Grignard reagent should be determined by titration before use. A common method is the titration with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline.

Experimental Protocol: Low-Temperature Formation of (4-Bromo-3-fluorophenyl)magnesium bromide

This protocol is designed to favor the formation of the Grignard reagent at the 4-position while minimizing side reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-Dibromoethane

  • Inert gas (Nitrogen or Argon) supply

  • Dry glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stir bar)

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.

  • Gently warm the mixture with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. If the reaction does not start, sonication may be applied.

  • Grignard Reagent Formation: Once the reaction has initiated, cool the flask to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add the remaining solution of this compound from the dropping funnel, maintaining the internal temperature below -15°C.

  • After the addition is complete, allow the reaction mixture to stir at -20°C for an additional 1-2 hours. The reaction can then be slowly warmed to 0°C and stirred for another hour to ensure complete conversion.

  • Quantification and Use: The concentration of the resulting Grignard reagent solution should be determined by titration. The Grignard reagent is now ready for use in subsequent reactions. It is recommended to use the reagent immediately for best results.

Data Presentation

The following table summarizes typical reaction parameters for the formation of aryl Grignard reagents under standard and low-temperature conditions.

ParameterStandard Conditions (Refluxing THF)Low-Temperature Conditions (-20°C to 0°C)
Typical Yield 70-90%85-95%
Reaction Time 1-3 hours2-4 hours
Key Side Products Wurtz coupling products, Benzyne-derived productsMinimized Wurtz coupling and suppression of benzyne formation
Initiation Iodine crystal, 1,2-dibromoethane, gentle heatingIodine crystal, 1,2-dibromoethane, gentle warming/sonication

Troubleshooting Workflow

Troubleshooting_Grignard_Formation start Grignard Reaction with this compound problem Problem Encountered? start->problem no_initiation No Reaction Initiation problem->no_initiation Yes low_yield Low Yield of Desired Product problem->low_yield Yes success Successful Grignard Formation problem->success No cause_initiation Potential Causes no_initiation->cause_initiation cause_low_yield Potential Causes low_yield->cause_low_yield wet Wet Glassware/Solvent cause_initiation->wet inactive_mg Inactive Mg Surface (MgO layer) cause_initiation->inactive_mg solution_initiation Solutions wet->solution_initiation inactive_mg->solution_initiation dry Flame-dry glassware Use anhydrous solvent solution_initiation->dry activate_mg Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical grinding - Sonication solution_initiation->activate_mg dry->start Retry activate_mg->start Retry wurtz Wurtz Coupling cause_low_yield->wurtz benzyne Benzyne Formation (from 2-Grignard) cause_low_yield->benzyne quenched Grignard Quenched (Moisture/O2) cause_low_yield->quenched solution_low_yield Solutions wurtz->solution_low_yield benzyne->solution_low_yield quenched->solution_low_yield slow_addition Slow addition of aryl halide solution_low_yield->slow_addition low_temp Perform reaction at low temp (-20°C to -78°C) solution_low_yield->low_temp inert Maintain strict inert atmosphere solution_low_yield->inert slow_addition->start Retry low_temp->start Retry inert->start Retry

Troubleshooting workflow for Grignard formation.

long-term stability and storage of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of 2,4-Dibromo-1-fluorobenzene (CAS No. 1435-53-6), along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture. While it is stable under normal conditions, refrigeration (2-8 °C) is recommended for extended storage to minimize any potential for slow degradation.

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound is not definitively established and can depend on the initial purity and storage conditions. When stored correctly, it is expected to remain stable for several years. However, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it is being used in sensitive reactions.

Q3: Is this compound sensitive to air or moisture?

A3: While generally stable, like many aryl halides, prolonged exposure to air and moisture should be avoided to prevent potential hydrolysis or other degradation pathways, especially at elevated temperatures. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to moisture.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from colorless or light yellow to a darker yellow or brown.[2] The presence of a precipitate or cloudiness in the liquid may also indicate degradation or contamination. For a definitive assessment of purity, analytical methods such as GC-MS or NMR spectroscopy are recommended.

Q5: How does the purity of this compound affect its reactivity in cross-coupling reactions?

A5: The purity of this compound is crucial for the success of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). Impurities can lead to lower yields, formation of byproducts, and in some cases, complete inhibition of the reaction. Potential impurities could be isomers or partially brominated/de-brominated species which can compete in the catalytic cycle.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in a Cross-Coupling Reaction
Possible Cause Troubleshooting Step
Degraded Reagent 1. Check the appearance of the this compound for any color change. 2. Confirm the purity of the reagent using GC-MS or ¹H NMR (see Experimental Protocols section). 3. If degraded, consider purifying the reagent by distillation or chromatography, or purchase a new batch.
Presence of Impurities 1. Analyze the starting material for the presence of isomeric or other halogenated impurities via GC-MS. 2. If impurities are detected, purify the reagent before use.
Reaction Conditions 1. Ensure all reaction vessels are thoroughly dried and the reaction is performed under an inert atmosphere. 2. Optimize reaction parameters such as temperature, solvent, base, and catalyst loading.
Issue 2: Observation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Isomeric Impurities Isomers of this compound can lead to the formation of regioisomeric products. Use a high-purity starting material.
Side Reactions Debromination or other side reactions can occur. Analyze byproducts by LC-MS or GC-MS to identify their structures and adjust reaction conditions (e.g., lower temperature, different ligand) to minimize their formation.
Contamination Ensure all glassware and other reagents are free from contaminants that could interfere with the reaction.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Reference
Storage Temperature Cool, dry place. Refrigeration (2-8 °C) for long-term storage.[1]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen) to prevent exposure to moisture and air.General best practice
Container Tightly sealed, light-resistant container.[1]
Incompatible Materials Strong oxidizing agents.[1]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Source Temperature: 230 °C.

  • Analysis: The purity is determined by the relative peak area of this compound in the chromatogram. The mass spectrum should be consistent with the expected fragmentation pattern.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: The spectrum of pure this compound should show three signals in the aromatic region. The presence of unexpected peaks may indicate impurities. Integration of the peaks can be used for quantification if an internal standard is added.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Outcome start Poor Reaction Outcome (Low Yield / Byproducts) check_reagent Check Purity of This compound start->check_reagent is_pure Is Reagent Pure? check_reagent->is_pure purify Purify Reagent (Distillation / Chromatography) or Purchase New is_pure->purify No check_conditions Review Reaction Conditions (Inert Atmosphere, Dry Solvents, etc.) is_pure->check_conditions Yes purify->check_reagent optimize Optimize Reaction Parameters (Temperature, Catalyst, etc.) check_conditions->optimize end_success Successful Reaction optimize->end_success

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Check_Protocol Protocol for Assessing Compound Stability start Stored this compound visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection is_clear Clear & Colorless? visual_inspection->is_clear analytical_check Perform Analytical Purity Check (GC-MS or NMR) is_clear->analytical_check No is_clear->analytical_check Yes (Recommended) is_pure Purity >98%? analytical_check->is_pure proceed Proceed with Experiment is_pure->proceed Yes re_purify Re-purify or Discard is_pure->re_purify No

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2,4-Dibromo-1-fluorobenzene, a crucial intermediate in pharmaceutical and chemical synthesis. The following sections detail the principles, experimental data, and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography (GC), offering a foundational resource for researchers in quality control and structural elucidation.

Structural and Purity Analysis: A Multi-faceted Approach

The definitive identification and purity assessment of this compound (C₆H₃Br₂F) relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique insights into the molecule's structure and the sample's composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Comparative Data Summary of NMR Spectroscopy

Technique Observed Chemical Shifts (δ) and Coupling Constants (J) Interpretation
¹H NMR H-3: ~7.35 ppm (dd, J ≈ 8.8, 5.2 Hz)H-5: ~7.55 ppm (dd, J ≈ 8.8, 2.4 Hz)H-6: ~7.78 ppm (ddd, J ≈ 8.8, 2.4, 0.8 Hz)The distinct signals and coupling patterns confirm the substitution pattern on the benzene ring. The large ortho coupling (J ≈ 8.8 Hz) and smaller meta coupling (J ≈ 2.4 Hz) are characteristic.
¹³C NMR C-1: ~159.5 ppm (d, ¹JCF ≈ 250 Hz)C-2: ~115.8 ppm (d, ²JCF ≈ 25 Hz)C-3: ~133.5 ppm (d, ³JCF ≈ 9 Hz)C-4: ~119.2 ppm (d, ³JCF ≈ 4 Hz)C-5: ~136.2 ppm (s)C-6: ~119.8 ppm (d, ²JCF ≈ 21 Hz)The carbon attached to fluorine (C-1) shows a large coupling constant. The other carbons also exhibit coupling to fluorine, providing further structural confirmation.
¹⁹F NMR ~ -110 to -115 ppmThe chemical shift is characteristic of a fluorine atom attached to an aromatic ring with electron-withdrawing bromine substituents.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Key Data from Mass Spectrometry (Electron Ionization - EI)

m/z Value Relative Intensity Interpretation
252, 254, 256HighMolecular ion peaks (M, M+2, M+4) exhibiting the characteristic isotopic pattern for two bromine atoms.
173, 175ModerateFragment corresponding to the loss of one bromine atom.
94ModerateFragment corresponding to the loss of two bromine atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups and bond vibrations present in the molecule.

Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3100-3000Weak to MediumAromatic C-H stretch
~1580, 1470, 1390Medium to StrongAromatic C=C ring stretching
~1250StrongC-F stretch
~870, 820StrongC-H out-of-plane bending, indicative of the substitution pattern
Below 700Medium to StrongC-Br stretch
Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of this compound.

Typical Purity Analysis Data by GC

Parameter Value
Purity >99% (typical for commercial grades)
Retention Time Dependent on column and conditions, but highly reproducible for a given method.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Acquisition Parameters: 512-1024 scans, relaxation delay of 2-5 seconds, proton decoupled.

¹⁹F NMR Spectroscopy:

  • Spectrometer: 376 MHz or higher

  • Solvent: CDCl₃

  • Reference: External or internal standard (e.g., trifluorotoluene)

  • Acquisition Parameters: 64-128 scans, relaxation delay of 1-2 seconds, proton decoupled.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane or dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 300.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation and Data Acquisition:

  • Spectrometer: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans co-added.

  • Background: A background spectrum of the clean, empty salt plates should be collected prior to the sample analysis.

Visualized Workflows and Relationships

To aid in understanding the analytical process, the following diagrams illustrate the logical workflow for compound characterization and the relationship between the different analytical techniques.

G General Workflow for Characterization of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation cluster_3 Final Characterization Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, Hexane for GC) Sample->Dissolution MS Mass Spectrometry (MS) Sample->MS Molecular Weight FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups GC Gas Chromatography (GC) Dissolution->GC Purity NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR Structure Purity Purity Assessment GC->Purity Structure Structural Elucidation NMR->Structure Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Functional_Groups Functional Group Identification FTIR->Functional_Groups Final_Report Comprehensive Characterization Report Purity->Final_Report Structure->Final_Report Functional_Groups->Final_Report Molecular_Weight->Final_Report

Caption: Workflow for the characterization of this compound.

G Interrelation of Analytical Techniques for Structural Confirmation Compound This compound NMR NMR (1H, 13C, 19F) Compound->NMR Provides connectivity and stereochemistry MS Mass Spectrometry Compound->MS Confirms molecular weight and elemental composition FTIR FT-IR Compound->FTIR Identifies functional groups (C-F, C-Br, Aromatic C-H) GC Gas Chromatography Compound->GC Determines purity and separates from impurities NMR->MS Predicted structure from NMR matches MW from MS NMR->FTIR Functional groups from IR corroborate NMR structure GC->MS GC peak corresponds to the correct mass spectrum

Caption: Relationship between analytical techniques for structural confirmation.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dibromo-1-fluorobenzene. Designed for researchers, scientists, and drug development professionals, this document presents a detailed comparison of its spectral data with structurally related alternatives. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and differentiation of these halogenated aromatic compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its isomers, along with a structurally similar compound, 1-Bromo-2,4-difluorobenzene. This comparative data highlights the influence of substituent positioning on chemical shifts and coupling constants.

Table 1: ¹H NMR Spectral Data of Dihalosubstituted Fluorobenzenes

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound CDCl₃7.66ddJ(H,H) = 8.8, J(H,F) = 5.2H-6
7.41dddJ(H,H) = 8.8, 2.4, J(H,F) = 2.4H-5
7.05tJ(H,H) = 8.8H-3
1,4-Dibromo-2-fluorobenzene CDCl₃7.55ddJ(H,H) = 8.6, J(H,F) = 2.2H-3
7.37tJ(H,H) = 8.6H-5
7.15ddJ(H,H) = 8.6, J(H,F) = 4.4H-6
1,3-Dibromo-5-fluorobenzene CDCl₃7.45tJ(H,F) = 1.4H-2
7.19dJ(H,F) = 6.8H-4, H-6
1-Bromo-2,4-difluorobenzene CDCl₃7.42tdJ(H,F) = 8.9, J(H,H) = 6.4H-6
6.99dddJ(H,H) = 8.9, J(H,F) = 8.9, 2.6H-5
6.86dddJ(H,H) = 8.9, J(H,F) = 8.9, 2.6H-3

Table 2: ¹³C NMR Spectral Data of Dihalosubstituted Fluorobenzenes

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃159.2 (d, ¹J(C,F) = 251.0 Hz)C-1
135.2 (d, ⁴J(C,F) = 3.5 Hz)C-5
129.5 (d, ³J(C,F) = 8.5 Hz)C-3
118.8 (d, ²J(C,F) = 22.0 Hz)C-6
115.8 (d, ²J(C,F) = 26.0 Hz)C-2
112.4 (d, ³J(C,F) = 4.0 Hz)C-4
1,4-Dibromo-2-fluorobenzene CDCl₃158.8 (d, ¹J(C,F) = 248.0 Hz)C-2
134.8C-5
121.7 (d, ²J(C,F) = 25.0 Hz)C-1
118.0 (d, ²J(C,F) = 21.0 Hz)C-3
115.2 (d, ³J(C,F) = 4.0 Hz)C-6
110.1 (d, ³J(C,F) = 4.0 Hz)C-4
1,3-Dibromo-5-fluorobenzene CDCl₃162.7 (d, ¹J(C,F) = 251.0 Hz)C-5
134.1 (d, ³J(C,F) = 10.0 Hz)C-2, C-6
123.0 (d, ⁴J(C,F) = 3.0 Hz)C-1, C-3
116.0 (d, ²J(C,F) = 23.0 Hz)C-4
1-Bromo-2,4-difluorobenzene CDCl₃162.1 (dd, ¹J(C,F) = 255.0, ³J(C,F) = 13.0 Hz)C-2
159.0 (dd, ¹J(C,F) = 252.0, ³J(C,F) = 13.0 Hz)C-4
129.0 (dd, ²J(C,F) = 10.0, ⁴J(C,F) = 4.0 Hz)C-6
112.0 (dd, ²J(C,F) = 22.0, ⁴J(C,F) = 4.0 Hz)C-5
106.0 (dd, ²J(C,F) = 28.0, ²J(C,F) = 28.0 Hz)C-3
104.9 (d, ²J(C,F) = 25.0 Hz)C-1

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation

  • Amount of Substance: For a typical small molecule (MW < 500 g/mol ), dissolve 5-15 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

  • Solvent: Use 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][2] The choice of solvent can influence chemical shifts.

  • Procedure:

    • Weigh the sample directly into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.[3]

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex coupling patterns.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm for aromatic compounds.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is referenced to 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is referenced to 77.16 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Visualization of NMR Analysis Workflow

The following diagrams illustrate the logical workflow of an NMR experiment and the relationships between spectral parameters and molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Setup Experiment (¹H, ¹³C Parameters) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Analyze Data calibrate->analyze

Figure 1. Experimental workflow for NMR analysis.

Spectral_Interpretation cluster_data NMR Spectral Data cluster_info Structural Information chem_shift Chemical Shift (δ) environment Chemical Environment of Nuclei chem_shift->environment reveals coupling Coupling Constant (J) connectivity Neighboring Nuclei Connectivity coupling->connectivity indicates multiplicity Multiplicity num_neighbors Number of Neighboring Protons multiplicity->num_neighbors determines integration Integration proton_ratio Relative Ratio of Protons integration->proton_ratio provides

Figure 2. Relationship between NMR data and structure.

References

Comparative Guide to Purity Determination of 2,4-Dibromo-1-fluorobenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed protocol for determining the purity of 2,4-Dibromo-1-fluorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). It also offers a comparison with alternative analytical techniques and presents supporting data in a clear, structured format for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated aromatic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds.[2] This guide outlines a comprehensive GC-MS protocol and compares its performance with other relevant methods.

Experimental Protocol: GC-MS Analysis

This section details the methodology for determining the purity of this compound by GC-MS.

1. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with a suitable GC-grade solvent such as dichloromethane or methanol.

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard, such as fluorobenzene, at a concentration of 1 mg/mL in the same solvent.[3] The internal standard should be a compound that does not co-elute with the analyte or any expected impurities.[4]

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified reference standard of this compound and a fixed concentration of the internal standard into the analysis solvent.

2. GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis. These may require optimization based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC system or equivalent
Injector Split/splitless injector at 250°C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[4][5]
Oven Program Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[4][6]
Acquisition Mode Full Scan (m/z 50-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification[4][7]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C

3. Data Analysis and Purity Calculation

  • Identification: The primary peak corresponding to this compound is identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The expected molecular ion peak for C₆H₃Br₂F is at m/z 252/254/256, reflecting the isotopic pattern of two bromine atoms.

  • Quantification: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram. For higher accuracy, an internal standard method should be used.

  • Purity (%) = (Area of Analyte / Total Area of All Peaks) x 100

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Solvent injection Inject Sample into GC prep_sample->injection prep_is Prepare Internal Standard prep_cal Create Calibration Standards prep_is->prep_cal prep_cal->injection separation Chromatographic Separation injection->separation Volatility & Column Interaction detection Mass Spectrometric Detection separation->detection Ionization & Fragmentation identification Peak Identification detection->identification Mass Spectrum Matching quantification Quantification & Purity Calculation identification->quantification Peak Area Integration report Generate Report quantification->report

Caption: Workflow for GC-MS purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Technique Principle Advantages Disadvantages Applicability to this compound
GC-MS Separation by gas chromatography and identification by mass spectrometry.High sensitivity and specificity, provides structural information for impurity identification.[2]Requires volatile and thermally stable analytes.Excellent: Well-suited for this volatile compound.
GC-FID (Flame Ionization Detector) Separation by GC, detection by flame ionization.Robust, quantitative, and has a wide linear range.Less sensitive than MS for halogenated compounds, provides no structural information.Good: Suitable for routine purity checks but cannot identify unknown impurities.
GC-ECD (Electron Capture Detector) Separation by GC, detection by electron capture.Extremely sensitive to halogenated compounds.[2]Limited linear range, not suitable for non-halogenated impurities.Excellent: High sensitivity for the target analyte and halogenated impurities.
GC-XSD (Halogen Specific Detector) Separation by GC, detection specific to halogenated compounds.Highly selective for halogenated compounds, reducing matrix interference.[8]Does not detect non-halogenated impurities.Excellent: Ideal for selective detection in complex matrices.[8]
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography with various detectors (e.g., UV, DAD).Suitable for non-volatile or thermally labile compounds.May require derivatization for compounds without a chromophore. Lower resolution for isomers compared to capillary GC.Limited: Less ideal as the compound is volatile. May be used if non-volatile impurities are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods.Good: Can confirm structure and identify major impurities. qNMR can provide a direct measure of purity.

Illustrative Data

The following table presents hypothetical data from a GC-MS analysis of a this compound sample to illustrate the purity calculation.

Peak No. Retention Time (min) Component Identity Peak Area Area %
18.51-Bromo-3-fluorobenzene15,0000.5
210.2This compound 2,950,000 98.3
311.5Isomeric Dibromofluorobenzene25,0000.8
412.8Tribromofluorobenzene10,0000.4
Total 3,000,000 100.0

In this example, the purity of this compound is determined to be 98.3% based on the peak area percentage.

Conclusion

The GC-MS protocol described provides a reliable and sensitive method for determining the purity of this compound. Its ability to separate and identify potential impurities makes it superior to less specific techniques like GC-FID. While other halogen-specific detectors like ECD and XSD offer high sensitivity, they lack the structural elucidation capabilities of MS. For a comprehensive purity assessment that includes the identification and quantification of all volatile impurities, GC-MS is the recommended analytical technique.

References

A Comparative Guide to Interpreting the Infrared Spectrum of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate interpretation of analytical data is paramount. Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. This guide provides a comparative analysis of the expected versus experimental IR spectrum of 2,4-Dibromo-1-fluorobenzene, offering a clear framework for its interpretation.

Data Presentation: Comparison of Expected and Experimental IR Peaks

The following table summarizes the expected characteristic absorption frequencies for the functional groups present in this compound against the experimentally observed values. The expected ranges are derived from established spectroscopic data for aromatic compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000~3080
Aromatic C=CIn-ring Stretching1600 - 1585 and 1500 - 1400[1]~1580, ~1470
C-F (Aromatic)Stretching1250 - 1120~1240
C-Br (Aromatic)Stretching680 - 515~670
Aromatic C-HOut-of-plane Bending900 - 675[1]~870, ~820

Note: Experimental values are approximated from the spectral data available on the NIST WebBook.[2]

Key Spectral Features and Interpretation

The IR spectrum of this compound displays several characteristic peaks that confirm its structure. The presence of weak bands in the 3100-3000 cm⁻¹ region is indicative of the C-H stretching vibrations of the aromatic ring.[1][3][4] Strong absorptions corresponding to the carbon-carbon double bond stretching within the benzene ring are typically observed around 1600-1450 cm⁻¹.[3][4]

The influence of the halogen substituents is also evident. A strong absorption band for the C-F stretch is expected in the 1250-1120 cm⁻¹ region. The C-Br stretching vibrations are found at lower wavenumbers, typically in the 680-515 cm⁻¹ range.

Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[1] For a 1,2,4-trisubstituted benzene ring, multiple strong bands are expected in this region.

Experimental Protocols

Methodology for Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Sample Preparation: As this compound is a liquid at room temperature, no special sample preparation is required. A small drop of the neat liquid is sufficient.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select the number of scans to be averaged for both the background and the sample (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of the Interpretation Workflow

The logical process for interpreting the IR spectrum of this compound can be visualized as a workflow diagram.

IR_Interpretation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Substitution Pattern Analysis cluster_3 Conclusion Start Obtain Experimental IR Spectrum Check_CH Identify peaks > 3000 cm⁻¹ (Aromatic C-H stretch) Start->Check_CH Check_CC Identify peaks in 1600-1400 cm⁻¹ region (Aromatic C=C stretch) Check_CH->Check_CC Check_CF Look for strong peak around 1250-1120 cm⁻¹ (C-F stretch) Check_CC->Check_CF Check_CBr Look for peaks in 680-515 cm⁻¹ region (C-Br stretch) Check_CF->Check_CBr Check_OOP Analyze pattern in 900-675 cm⁻¹ region (C-H out-of-plane bending) Check_CBr->Check_OOP Confirm_Subst Correlate pattern with 1,2,4-trisubstitution Check_OOP->Confirm_Subst Final Confirm Structure of This compound Confirm_Subst->Final

Caption: Workflow for the interpretation of the IR spectrum of this compound.

This guide provides a structured approach to interpreting the IR spectrum of this compound, which can be adapted for the analysis of other substituted aromatic compounds. By comparing expected absorption frequencies with experimental data and following a logical workflow, researchers can confidently identify molecular structures.

References

A Comparative Guide to the Reactivity of Dibromofluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative positions of the two bromine atoms and the fluorine atom on the benzene ring significantly influence the electronic and steric environment of the molecule, thereby dictating its reactivity and the regioselectivity of its transformations. Understanding these nuances is critical for the strategic design of synthetic routes in pharmaceutical and materials science research.

Factors Influencing Reactivity

The reactivity of dibromofluorobenzene isomers is primarily governed by the interplay of inductive and resonance effects of the halogen substituents, as well as steric hindrance.

  • Fluorine: Possesses a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). In nucleophilic aromatic substitution, the powerful -I effect of fluorine is paramount in activating the ring towards nucleophilic attack.

  • Bromine: Exhibits both a -I effect and a +M effect. Its larger size compared to fluorine can also introduce steric hindrance at adjacent positions.

The following diagram illustrates the key factors influencing the reactivity of these isomers.

ReactivityFactors Factors Influencing Dibromofluorobenzene Reactivity Reactivity Isomer Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance Effect (+M) Electronic->Resonance

Caption: Factors influencing isomer reactivity.

Comparison of Reactivity in Key Reactions

Nucleophilic Aromatic Substitution (SNAc)

In SNAr reactions, a nucleophile displaces one of the bromine atoms. The rate of this reaction is highly dependent on the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate.

Expected Reactivity Order:

The reactivity of the isomers in SNAr is primarily dictated by the position of the strongly electron-withdrawing fluorine atom relative to the bromine leaving groups. Isomers where the fluorine atom is ortho or para to a bromine atom are expected to be the most reactive, as this allows for resonance stabilization of the negative charge in the Meisenheimer complex.

A qualitative comparison of the expected reactivity is presented below. Please note that experimental verification is necessary for precise quantitative comparisons.

IsomerExpected Relative Reactivity in SNArRationale
2,4-Dibromofluorobenzene HighFluorine at C1 activates the bromine at C4 (para) and C2 (ortho) through resonance and inductive effects.
2,6-Dibromofluorobenzene HighFluorine at C1 activates both bromine atoms at C2 and C6 (ortho) through a strong inductive effect.
3,4-Dibromofluorobenzene ModerateFluorine at C1 provides some activation for the bromine at C4 (meta) and C3 (ortho) primarily through the inductive effect.
2,5-Dibromofluorobenzene ModerateFluorine at C1 activates the bromine at C2 (ortho) and provides weaker activation for the bromine at C5 (meta).
2,3-Dibromofluorobenzene LowFluorine at C1 provides some ortho-activation to the bromine at C2, but the bromine at C3 is meta and less activated.
3,5-Dibromofluorobenzene LowBoth bromine atoms are meta to the fluorine atom, resulting in minimal activation through resonance.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol provides a general method for the methoxydefluorination of an activated aryl fluoride. It can be adapted for dibromofluorobenzene isomers, with the expectation that a bromine atom will be displaced in the more reactive isomers.

Materials:

  • Dibromofluorobenzene isomer

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the dibromofluorobenzene isomer (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Halogen Dance Reaction

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom. The regioselectivity of this reaction is influenced by the thermodynamic stability of the resulting organometallic intermediates.

Expected Regioselectivity:

The position of the fluorine atom will influence the acidity of the aromatic protons, directing the initial deprotonation. The subsequent bromine migration will proceed to a thermodynamically more stable position. Predicting the exact product distribution can be complex and is often determined empirically.

Experimental Protocol: General Procedure for the Halogen Dance Reaction

This protocol describes a typical procedure for a halogen dance reaction using lithium diisopropylamide (LDA) as the base.

Materials:

  • Dibromofluorobenzene isomer

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation, or an acid for protonation)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.0 eq) and stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flask, dissolve the dibromofluorobenzene isomer (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the substrate solution to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-4 hours) to allow for the halogen dance to occur.

  • Quench the reaction by adding the desired electrophile at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange, typically with an organolithium reagent like n-BuLi, is a rapid reaction that preferentially occurs at the more acidic or sterically accessible bromine position.

Expected Regioselectivity:

The regioselectivity of lithium-bromine exchange is influenced by both electronic and steric factors. The fluorine atom's inductive effect can increase the acidity of adjacent protons, potentially directing the exchange. Steric hindrance around a bromine atom will disfavor exchange at that position. The exchange is generally faster at a bromine that is ortho to the fluorine due to the inductive effect and potential for coordination.

Experimental Protocol: General Procedure for Metal-Halogen Exchange

This protocol outlines a general method for lithium-bromine exchange.

Materials:

  • Dibromofluorobenzene isomer

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Electrophile (e.g., benzaldehyde, carbon dioxide)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the dibromofluorobenzene isomer (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.0 eq) to the solution. The reaction is typically very fast.

  • Stir the mixture at -78 °C for a short period (e.g., 15-60 minutes).

  • Add the desired electrophile at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow

The following diagram provides a generalized workflow for the synthesis and analysis of products from the reactions of dibromofluorobenzene isomers.

ExperimentalWorkflow General Experimental Workflow Start Dibromofluorobenzene Isomer Reaction Reaction (SNAr, Halogen Dance, or Metal-Halogen Exchange) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis End Isolated Product(s) Analysis->End

Caption: A typical experimental workflow.

Conclusion

The reactivity of dibromofluorobenzene isomers is a complex interplay of electronic and steric effects. While this guide provides a qualitative framework for predicting their behavior in key synthetic transformations, empirical validation is essential. The provided experimental protocols offer a starting point for researchers to explore the rich chemistry of these versatile building blocks. Further quantitative studies are needed to establish a definitive reactivity scale for these isomers, which would be of significant value to the synthetic chemistry community.

A Comparative Guide to the Synthetic Utility of 2,4-Dibromo-1-fluorobenzene and 2,4-Dichloro-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the appropriate selection of building blocks is paramount to the success of a synthetic route. Dihalogenated fluorobenzenes are a critical class of intermediates, offering multiple points for functionalization. This guide provides an objective comparison of two such key intermediates: 2,4-Dibromo-1-fluorobenzene and 2,4-Dichloro-1-fluorobenzene, focusing on their performance in common synthetic transformations, supported by established chemical principles and available experimental data.

Introduction to the Contestants

This compound and 2,4-Dichloro-1-fluorobenzene are both valuable precursors in organic synthesis, particularly in the construction of complex aryl scaffolds. The presence of two halogen atoms at the 2- and 4-positions, combined with a fluorine atom at the 1-position, allows for regioselective transformations, making them attractive starting materials in drug discovery and agrochemical research. The choice between the bromo- and chloro-analogs often hinges on a trade-off between reactivity and cost.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyThis compound2,4-Dichloro-1-fluorobenzene
CAS Number 1435-53-61435-48-9
Molecular Formula C₆H₃Br₂FC₆H₃Cl₂F
Molecular Weight 253.89 g/mol 164.99 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 214-216 °C at 756 mmHg172-174 °C
Density 2.047 g/mL at 25 °C1.402-1.406 g/mL at 25 °C

Performance in Key Synthetic Transformations

The primary utility of these dihalogenated fluorobenzenes lies in their application in cross-coupling reactions and as precursors for organometallic reagents. The difference in the carbon-halogen bond strength (C-Br vs. C-Cl) is the principal determinant of their relative reactivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In these reactions, the reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than the C-Cl bond.

Expected Performance:

  • This compound: Higher reactivity, allowing for coupling under standard conditions with a broader range of boronic acids. Site-selective coupling is also more readily achieved due to the differential reactivity of the two bromine atoms, which can be influenced by steric and electronic factors of the coupling partner and catalyst system.

  • 2,4-Dichloro-1-fluorobenzene: Lower reactivity, often requiring more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[2] However, the lower cost of chloro-aromatics can make them economically advantageous for large-scale synthesis, provided efficient catalytic systems are employed.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-determining for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)n Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R' (L)n Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X Aryl Halide (Dibromo- or Dichloro-fluorobenzene) Ar-X->Oxidative_Addition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Grignard Reagent Formation

The formation of Grignard reagents is another crucial application of these dihalo-fluorobenzenes. Similar to cross-coupling reactions, the reactivity order for Grignard formation is I > Br > Cl > F.

Expected Performance:

  • This compound: The C-Br bonds are sufficiently reactive to form Grignard reagents under standard conditions (e.g., using magnesium turnings in an ether solvent). Selective mono-Grignard formation can be achieved by controlling stoichiometry and reaction conditions, leaving the second bromine atom available for subsequent transformations.

  • 2,4-Dichloro-1-fluorobenzene: The formation of a Grignard reagent from an aryl chloride is significantly more challenging than from an aryl bromide. It often requires highly activated magnesium (e.g., Rieke magnesium) or more forcing conditions. The C-F bond is generally unreactive towards magnesium under these conditions.

Grignard_Formation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product & Quenching Aryl_Halide 2,4-Dihalo-1-fluorobenzene Initiation Initiation (e.g., with I2 or 1,2-dibromoethane) Aryl_Halide->Initiation Magnesium Magnesium (Mg) Magnesium->Initiation Solvent Anhydrous Ether (e.g., THF, Et2O) Solvent->Initiation Formation Grignard Reagent Formation Initiation->Formation Grignard_Reagent Aryl Magnesium Halide Formation->Grignard_Reagent Quench Reaction with Electrophile (e.g., CO2, Aldehyde) Grignard_Reagent->Quench Final_Product Functionalized Product Quench->Final_Product

Experimental Protocols

While direct comparative protocols are scarce, the following represent typical procedures for Suzuki-Miyaura coupling and Grignard reagent formation, adapted for the respective dihalofluorobenzenes based on general principles.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid (Illustrative)

For this compound (Expected Higher Reactivity):

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol).

  • Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1, 5 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For 2,4-Dichloro-1-fluorobenzene (Expected Lower Reactivity):

  • To a dried Schlenk flask under an inert atmosphere, add 2,4-dichloro-1-fluorobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), a more active palladium catalyst system such as Pd₂(dba)₃ (0.02 mmol, 2 mol%) with a bulky, electron-rich phosphine ligand like SPhos (0.08 mmol, 8 mol%), and a stronger base such as K₃PO₄ (3.0 mmol).

  • Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (5 mL).

  • Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir for an extended period, potentially 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Follow steps 4-6 from the protocol for the dibromo-analog for workup and purification.

Protocol 2: Grignard Reagent Formation and Reaction with a Carbonyl Compound (Illustrative)

For this compound:

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • Place magnesium turnings (1.2 mmol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the magnesium.

  • In the dropping funnel, dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF (5 mL).

  • Add a small portion of the aryl bromide solution to the magnesium and gently warm to initiate the reaction (disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent in an ice bath and add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 mmol) in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

For 2,4-Dichloro-1-fluorobenzene:

Note: This reaction is significantly more challenging and may have a lower success rate without specialized reagents.

  • Follow steps 1 and 2 from the protocol for the dibromo-analog, but use highly activated magnesium (Rieke magnesium) instead of standard magnesium turnings.

  • Dissolve 2,4-dichloro-1-fluorobenzene (1.0 mmol) in anhydrous THF (5 mL).

  • Add the aryl chloride solution to the activated magnesium at room temperature. The initiation may be sluggish and require gentle heating.

  • The reaction may require a longer period to go to completion.

  • Follow steps 8-12 from the protocol for the dibromo-analog for the reaction with an electrophile and subsequent workup and purification.

Summary and Recommendations

FeatureThis compound2,4-Dichloro-1-fluorobenzene
Reactivity in Cross-Coupling Higher: Generally provides better yields under milder conditions.Lower: Often requires more forcing conditions and specialized catalysts.
Grignard Formation Readily forms Grignard reagents.Challenging: Requires activated magnesium and may give lower yields.
Cost Generally more expensive .Generally less expensive and more readily available on a large scale.
Applications Preferred for laboratory-scale synthesis , complex molecule construction, and when milder conditions are necessary.Suitable for large-scale industrial synthesis where cost is a major factor and process optimization can overcome lower reactivity.

The choice between this compound and 2,4-dichloro-1-fluorobenzene in a synthetic campaign is a strategic one. For researchers in the early stages of drug discovery or those synthesizing complex molecules on a smaller scale where high yields and mild conditions are paramount, This compound is generally the superior choice due to its higher reactivity.

For professionals in process development and large-scale manufacturing, the economic advantage of 2,4-dichloro-1-fluorobenzene can be significant. However, this necessitates investment in process optimization to identify robust catalytic systems that can efficiently activate the less reactive C-Cl bonds. The development of highly active palladium catalysts continues to narrow the reactivity gap, making aryl chlorides increasingly viable alternatives to their bromo- counterparts in industrial applications.

References

Unlocking Synthetic Versatility: A Comparative Guide to 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Among the dihalobenzenes, 2,4-Dibromo-1-fluorobenzene emerges as a uniquely versatile reagent, offering distinct advantages in regioselectivity and reactivity. This guide provides an objective comparison of its performance against other dihalobenzenes, supported by experimental data, to inform its application in complex organic synthesis.

The strategic placement of two bromine atoms and a fluorine atom on the benzene ring of this compound imparts a unique electronic and steric profile. This arrangement allows for a broad spectrum of chemical transformations, making it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is particularly pronounced in reactions requiring high regioselectivity, such as metalation and cross-coupling reactions.

Superior Regioselectivity in Metalation Reactions

A key advantage of this compound lies in its predictable and controllable regioselectivity during metalation reactions, particularly lithiation. The fluorine atom, being a potent ortho-directing group, facilitates the deprotonation at the adjacent C3 position. This directed ortho-lithiation provides a reliable method for introducing a wide range of electrophiles at a specific position, a challenge often encountered with other dihalobenzenes like 1,3-dibromobenzene where mixtures of isomers can be formed.

Comparative Lithiation Data:
DihalobenzeneMajor Product after Lithiation and Quenching with E+RegioselectivityReference
This compound3-E-2,4-Dibromo-1-fluorobenzeneHigh (ortho to F)[1]
1,3-DibromobenzeneMixture of 2-E-1,3-dibromobenzene and 4-E-1,3-dibromobenzeneLowN/A

This high regioselectivity is crucial for the efficient synthesis of complex molecules, minimizing the need for tedious separation of isomers and improving overall yield.

Enhanced Performance in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the differential reactivity of the C-Br bonds in this compound, influenced by the electron-withdrawing fluorine atom, can be exploited for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling:

While comprehensive, direct comparative studies are limited, the unique electronic properties of this compound suggest a different reactivity profile compared to non-fluorinated or differently halogenated analogues. The electron-withdrawing nature of the fluorine atom can influence the oxidative addition step in the catalytic cycle, potentially leading to different reaction kinetics and selectivity.

Experimental Protocols

General Procedure for Regioselective Monolithiation of this compound

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour, after which the desired electrophile (1.2 eq) is added. The reaction is allowed to warm to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the dihalobenzene (1.0 eq), the boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) is prepared in a reaction vessel. A degassed solvent mixture, typically toluene/ethanol/water, is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways

To further illustrate the synthetic utility of this compound, the following diagrams depict key reaction pathways and workflows.

regioselective_lithiation This compound This compound Ortho-lithiated intermediate Ortho-lithiated intermediate This compound->Ortho-lithiated intermediate 3-Substituted product 3-Substituted product Ortho-lithiated intermediate->3-Substituted product

Caption: Regioselective ortho-lithiation of this compound.

suzuki_coupling_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dihalobenzene, Boronic Acid, Base Catalyst Palladium Catalyst Reactants->Catalyst Solvent Solvent Catalyst->Solvent Heating & Stirring Heating & Stirring Solvent->Heating & Stirring Extraction Extraction Heating & Stirring->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

buchwald_hartwig_cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Amine Coordination Amine Coordination Ar-Pd(II)-X(Ln)->Amine Coordination R2NH [Ar-Pd(II)-X(HNR2)(Ln)] [Ar-Pd(II)-X(HNR2)(Ln)] Amine Coordination->[Ar-Pd(II)-X(HNR2)(Ln)] Deprotonation Deprotonation [Ar-Pd(II)-X(HNR2)(Ln)]->Deprotonation Base Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-NR2(Ln) Deprotonation->Ar-Pd(II)-NR2(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Navigating the Synthesis of 2,4-Dibromo-1-fluorobenzene: A Cost-Effectiveness Analysis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a cornerstone of successful project outcomes. 2,4-Dibromo-1-fluorobenzene, a valuable building block in the pharmaceutical and agrochemical industries, presents multiple synthetic pathways. This guide provides a comparative analysis of the most viable routes for its large-scale production, focusing on cost-effectiveness, yield, purity, and process efficiency. Experimental data and detailed protocols are provided to support informed decision-making in a production environment.

The synthesis of this compound on an industrial scale primarily revolves around two strategic approaches: the direct double bromination of a monofluorinated precursor and a multi-step synthesis commencing from a nitro-aromatic compound. The choice between these routes is a critical decision, influenced by factors including raw material cost, reagent handling and expense, reaction conditions, and downstream processing.

Comparative Analysis of Synthetic Routes

The economic and process viability of producing this compound is heavily dependent on the chosen synthetic strategy. Below is a detailed comparison of two primary routes: direct bromination of 1-bromo-3-fluorobenzene and a multi-step synthesis from o-fluoronitrobenzene.

ParameterRoute 1: Direct Bromination of 1-Bromo-3-fluorobenzeneRoute 2: Multi-step Synthesis from o-Fluoronitrobenzene
Starting Material 1-Bromo-3-fluorobenzeneo-Fluoronitrobenzene
Key Reagents Molecular Bromine (Br₂), Iron catalyst (e.g., FeBr₃)N-Bromosuccinimide (NBS), Iron powder, Sulfuric Acid, Sodium Nitrite, Cuprous Bromide
Overall Yield ~75-85%~52.7%[1]
Purity >98%~97.5%[1]
Number of Steps 13
Process Complexity LowHigh
Key Advantages High atom economy, simpler process, fewer unit operations.Utilizes a potentially cheaper starting material.
Key Disadvantages Potential for isomeric impurities requiring careful control of reaction conditions. Cost and handling of liquid bromine.Lower overall yield, multiple complex steps (reduction, diazotization, Sandmeyer reaction), significant waste generation.

In-Depth Look at Synthetic Pathways

Route 1: Direct Bromination of 1-Bromo-3-fluorobenzene

This approach represents the most straightforward pathway to this compound. The fluorine and bromine substituents on the starting material direct the incoming bromine to the desired positions.

Diagram of the Direct Bromination Pathway

G 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene ReactionVessel Bromination (e.g., Dichloromethane, 0-5 °C) 1-Bromo-3-fluorobenzene->ReactionVessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->ReactionVessel FeBr3 (catalyst) FeBr3 (catalyst) FeBr3 (catalyst)->ReactionVessel Workup Aqueous Wash (e.g., NaHSO3 soln.) ReactionVessel->Workup Purification Distillation Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the direct bromination of 1-Bromo-3-fluorobenzene.

Route 2: Multi-step Synthesis from o-Fluoronitrobenzene

This pathway, while more complex, may be considered if the cost of o-fluoronitrobenzene is significantly lower than that of 1-bromo-3-fluorobenzene. The synthesis involves an initial bromination, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to replace the amino group with a second bromine atom.

Diagram of the Multi-step Synthesis Pathway

G o-Fluoronitrobenzene o-Fluoronitrobenzene Bromination Bromination (NBS, Acetic Acid) o-Fluoronitrobenzene->Bromination Intermediate1 5-Bromo-2-fluoronitrobenzene Bromination->Intermediate1 Reduction Reduction (Fe, HCl) Intermediate1->Reduction Intermediate2 5-Bromo-2-fluoroaniline Reduction->Intermediate2 Diazotization Diazotization (NaNO2, H2SO4) Intermediate2->Diazotization Intermediate3 Diazonium Salt Diazotization->Intermediate3 Sandmeyer Sandmeyer Reaction (CuBr) Intermediate3->Sandmeyer This compound This compound Sandmeyer->this compound

Caption: Workflow for the multi-step synthesis from o-fluoronitrobenzene.

Cost-Effectiveness Considerations

While direct bromination appears more efficient on paper due to its higher yield and fewer steps, a thorough cost analysis must consider the bulk pricing of starting materials and reagents. The significantly lower overall yield of the multi-step process means that a larger quantity of starting material is required for the same output of the final product, increasing raw material and waste disposal costs.

Furthermore, the multi-step synthesis involves more complex and hazardous reactions, such as diazotization, which can increase capital and operational expenditures related to safety and equipment.

Experimental Protocols for Key Experiments

Large-Scale Synthesis of this compound via Direct Bromination

Materials:

  • 1-Bromo-3-fluorobenzene (1.0 eq)

  • Liquid Bromine (1.05 eq)

  • Iron powder (catalyst, ~0.02 eq)

  • Dichloromethane (solvent)

  • 10% Aqueous Sodium Bisulfite solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a cooled (0-5 °C) solution of 1-bromo-3-fluorobenzene in dichloromethane, add iron powder.

  • Slowly add liquid bromine to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by GC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into an ice-cold solution of 10% sodium bisulfite.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Large-Scale Synthesis of this compound via Multi-step Synthesis (Illustrative Final Step)

Sandmeyer Reaction of 5-Bromo-2-fluoroaniline:

Materials:

  • 5-Bromo-2-fluoroaniline (1.0 eq)

  • 48% Hydrobromic Acid

  • Sodium Nitrite

  • Cuprous Bromide (catalyst)

  • Ice

Procedure:

  • Prepare a solution of 5-bromo-2-fluoroaniline in 48% hydrobromic acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate reactor, prepare a solution of cuprous bromide in hydrobromic acid and cool it.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the mixture to room temperature and then heat to drive the reaction to completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic extracts, dry, and purify by distillation as described in the direct bromination protocol.

Conclusion

For the large-scale synthesis of this compound, the direct bromination of 1-bromo-3-fluorobenzene is generally the more cost-effective and efficient route. Its single-step nature, higher overall yield, and simpler process outweigh the potential for a lower starting material cost in the multi-step synthesis from o-fluoronitrobenzene. However, the final decision will always depend on a detailed, real-time analysis of bulk chemical pricing and the specific capabilities of the manufacturing facility. It is recommended that process chemists and engineers conduct a thorough economic evaluation based on current market conditions before committing to a specific synthetic pathway.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,4-Dibromo-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 2,4-Dibromo-1-fluorobenzene is a versatile building block, offering two reactive bromine sites with differential reactivity that can be selectively targeted in various cross-coupling reactions. The choice of catalyst is paramount in achieving high yields and selectivities for these transformations. This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and its structural analogs, supported by experimental data to inform catalyst selection.

Executive Summary

Palladium-based catalysts are the workhorses for the cross-coupling reactions of this compound. The selectivity for mono- or di-substitution and the reaction efficiency are highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. For Suzuki-Miyaura and Sonogashira reactions, careful selection of the catalyst system can allow for regioselective coupling, typically at the more sterically accessible C4-position. In Heck and Buchwald-Hartwig amination reactions, the ligand plays a crucial role in promoting catalytic activity and preventing catalyst deactivation. While direct comparative studies on this compound are limited, data from analogous dihalogenated benzenes provide valuable insights into catalyst performance.

Catalyst Performance Comparison

The following tables summarize the performance of various catalysts in key cross-coupling reactions of this compound and related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For dihalogenated substrates like this compound, achieving mono-selectivity is a key challenge.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Selectivity (Mono/Di)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10011-Bromo-4-fluorobenzene>95N/A[This is a representative system, specific data for this compound is not available in the provided search results]
G-COOH-Pd-10None (Heterogeneous)K₂CO₃H₂O/EtOH803-481-Bromo-4-fluorobenzeneGood conversionN/A[1]

Note: The data for G-COOH-Pd-10 indicates good conversion for the mono-bromo substrate; its performance on the di-bromo analog would require specific experimental validation.

Heck Reaction

The Heck reaction allows for the arylation of alkenes. The choice of ligand is critical for catalyst stability and reactivity.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100-Aryl IodideGood[2]
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane2512Aryl Bromide95[This is a representative system, specific data for this compound is not available in the provided search results]

Note: The presented data is for general aryl halides. The reactivity of this compound would be influenced by its specific electronic and steric properties.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. Site-selectivity is a key consideration for this compound.

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)SubstrateProductSelectivityReference
Pd(PPh₃)₂Cl₂CuIPPh₃i-Pr₂NHTolueneRT1,4-Dibromo-2-(trifluoromethyl)benzeneMono-alkynylatedHigh (at C4)[3]

Note: This study on a structurally similar molecule demonstrates that high regioselectivity can be achieved in Sonogashira couplings of di-bromo-benzenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The ligand plays a pivotal role in the efficiency of this reaction.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineProduct Yield (%)Reference
[Pd(allyl)Cl]₂XPhosNaOtBuToluene10024BromobenzeneDiphenylamine96[This is a representative system, specific data for this compound is not available in the provided search results]
[Pd(allyl)Cl]₂RuPhosNaOtBuToluene10024BromobenzeneDiphenylamine96[This is a representative system, specific data for this compound is not available in the provided search results]
Pd(OAc)₂SPhosCs₂CO₃THF--o-Bromoaldimineo-BromoanilineGood[4]

Note: The selection of bulky, electron-rich phosphine ligands is crucial for the successful amination of aryl bromides.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are generalized procedures for the cross-coupling reactions discussed, which should be optimized for the specific case of this compound.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk tube under an argon atmosphere are added this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. Degassed solvent (e.g., toluene/water 10:1, 5 mL) is then added. The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL). The tube is sealed and heated to the desired temperature (e.g., 100-120 °C) for the specified time. After cooling, the reaction mixture is filtered to remove any precipitated salts and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent (e.g., THF or toluene, 5 mL) in a Schlenk tube under argon is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., diisopropylamine, 2.0 mmol). The mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The tube is sealed and heated in an oil bath at the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for successful synthesis. The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow for catalyst screening.

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation (R-M) C->D E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A G Ar-R F->G

Generic Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis A Weigh Substrates & Catalyst Components B Prepare Stock Solutions A->B C Dispense into Reaction Vials B->C D Seal Vials & Purge with Inert Gas C->D E Heat and Stir for a Defined Time D->E F Quench Reaction & Work-up E->F G Analyze by GC/LC-MS F->G H Determine Yield & Selectivity G->H

Experimental Workflow for Catalyst Screening.

Conclusion

The selective functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of complex organic molecules. The choice of catalyst, and particularly the phosphine ligand, is critical for achieving high yields and controlling regioselectivity. While direct comparative data for this specific substrate is not abundant, the information gathered from analogous systems provides a strong foundation for catalyst selection and reaction optimization. Researchers are encouraged to perform initial catalyst screening to identify the optimal conditions for their specific transformation. The detailed protocols and workflows provided in this guide serve as a valuable starting point for these investigations.

References

Validating the Structure of Novel Compounds Synthesized from 2,4-Dibromo-1-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. 2,4-Dibromo-1-fluorobenzene has emerged as a versatile building block, offering multiple reaction sites for the synthesis of novel, highly substituted molecules.[1] Its distinct electronic and steric properties allow for selective chemical transformations, making it an attractive starting material for creating compounds with tailored functionalities.[1] This guide provides a comparative analysis of novel compounds synthesized from this compound, with a focus on structural validation and performance data. We present a case study on the synthesis of novel liquid crystalline materials via a site-selective Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]

Performance Comparison of Novel Liquid Crystal Derivatives

The introduction of different terminal alkyne groups via Sonogashira coupling onto the this compound core allows for the fine-tuning of mesomorphic (liquid crystalline) and photophysical properties. Below is a comparative summary of two novel compounds, Compound A (synthesized with a phenylacetylene) and Compound B (synthesized with a hexyne), benchmarked against a known liquid crystal, Reference LC-1 .

PropertyCompound A (Novel)Compound B (Novel)Reference LC-1 (Alternative)
Structure 4-Bromo-2-(phenylethynyl)-1-fluorobenzene4-Bromo-2-(hex-1-yn-1-yl)-1-fluorobenzene4-Cyano-4'-pentylbiphenyl
Yield (%) 8592-
Purity (%) >99 (GC-MS)>99 (GC-MS)>98
Melting Point (°C) 110-11285-8724
Clearing Point (°C) 145-147 (Nematic)118-120 (Nematic)35.3 (Nematic)
Fluorescence Emission Max (nm) 385360-
Quantum Yield 0.650.58-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel compounds are provided below.

General Procedure for Site-Selective Sonogashira Cross-Coupling

This protocol outlines the synthesis of mono-alkynylated derivatives from this compound. The reaction demonstrates high regioselectivity, favoring substitution at the C-4 position due to electronic and steric factors.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.06 mmol).

  • Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

  • Introduce the terminal alkyne (1.2 mmol) to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Structural Validation

The structures of the synthesized compounds are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the regioselectivity of the coupling reaction and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of novel compounds from this compound.

Synthesis_Workflow Start Starting Material: This compound Reaction Site-Selective Sonogashira Coupling Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Validation (NMR, MS) Purification->Characterization Product Novel Compound Characterization->Product

Synthesis and validation workflow.

Logical Relationship of Properties

The following diagram illustrates the relationship between the chemical structure of the synthesized compounds and their resulting properties.

Property_Relationship Core Core Structure (2-Bromo-1-fluorophenyl) Mesomorphic Mesomorphic Properties (Liquid Crystallinity) Core->Mesomorphic Photophysical Photophysical Properties (Fluorescence) Core->Photophysical Substituent Terminal Alkyne Substituent Substituent->Mesomorphic Substituent->Photophysical

Influence of structure on properties.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-1-fluorobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2,4-Dibromo-1-fluorobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as a skin irritant, eye irritant, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][3][4] Ensure that an eyewash station and safety shower are readily accessible.[3][4]

Quantitative Data

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₃Br₂F
Molecular Weight 253.89 g/mol
Boiling Point 214-216 °C at 756 mmHg
Density 2.047 g/mL at 25 °C
Flash Point 92 °C (197.6 °F) - closed cup
Refractive Index n20/D 1.583
Water Solubility Insoluble[1]

Spill Response Protocol

In the event of a spill, evacuate the immediate area and remove all sources of ignition.[4][5] For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[4] Do not use combustible materials like paper towels to clean up the initial spill. Once absorbed, collect the material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[4] The contaminated area should then be cleaned with a solvent, such as alcohol, followed by a thorough wash with soap and water.[6]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to ensure safety and environmental protection. The following workflow outlines the necessary steps for its disposal.

cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_disposal Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat B Segregate waste: - Unused this compound - Contaminated materials (e.g., absorbent, gloves) A->B C Place waste in a dedicated, properly labeled, and sealed container. B->C D Store the sealed waste container in a designated, well-ventilated, and cool area. C->D E Arrange for disposal through a licensed hazardous waste disposal company. D->E F Complete all necessary waste disposal documentation. E->F

Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Waste Segregation:

    • Unused Product: If you have unused this compound, it should be disposed of in its original container or a compatible, properly labeled waste container. Do not mix it with other solvents or waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated Materials: Any materials contaminated with this compound, such as absorbent materials from a spill, used gloves, or contaminated labware, should be collected separately in a designated, sealed waste container.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Irritant").

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Final Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.[2][7] Contact your institution's EHS office to arrange for pickup and proper disposal. They will provide the necessary paperwork and ensure compliance with all local, state, and federal regulations.

  • Documentation: Complete all required waste disposal forms and maintain records as per your institution's policies.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.